Technical Guide: Molecular Characterization of 2-Acetamido-4-methoxybutanoic Acid
Topic: Molecular Structure and Weight of 2-Acetamido-4-methoxybutanoic Acid Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 2-Acetam...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Structure and Weight of 2-Acetamido-4-methoxybutanoic Acid
Content Type: Technical Reference Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Acetamido-4-methoxybutanoic acid (also known as N-Acetyl-O-methylhomoserine ) is a non-proteinogenic amino acid derivative. Structurally, it is the N-acetylated form of methoxine (O-methylhomoserine), a compound widely recognized as an isostere of methionine.
In drug development and chemical biology, this compound serves a critical role as an oxidation-resistant surrogate for methionine . Unlike methionine, which is susceptible to oxidation (forming sulfoxides and sulfones) that can alter peptide potency and stability, the ether linkage in the 4-methoxy group provides chemical stability while maintaining similar steric and electronic properties to the thioether of methionine. This guide details its molecular architecture, synthesis pathways, and applications in peptide engineering.
Molecular Architecture
Structural Analysis
The molecule consists of a butanoic acid backbone with two key substitutions:
Position 2 (Alpha): An acetamido group (
), conferring peptide-bond-like character and protecting the amine.
Position 4 (Gamma): A methoxy group (
), replacing the methylthio group () found in methionine.
Stereochemistry: The biologically relevant form is typically the (S)-enantiomer (derived from L-homoserine), analogous to L-methionine.
Chemical Identifiers
Property
Value
IUPAC Name
2-Acetamido-4-methoxybutanoic acid
Common Synonyms
N-Acetyl-O-methylhomoserine; N-Acetylmethoxine
Chemical Formula
SMILES
COCCC(NC(C)=O)C(O)=O
Precursor CAS
4385-91-5 (Free amine: O-Methylhomoserine)
Molecular Weight Calculation
The molecular weight is calculated based on the standard atomic weights of its constituent elements.
Element
Count
Atomic Mass (Da)
Subtotal (Da)
Carbon (C)
7
12.011
84.077
Hydrogen (H)
13
1.008
13.104
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
4
15.999
63.996
Total MW
175.18 g/mol
Monoisotopic Mass: 175.0845 Da
Exact Mass: 175.0845 Da
Synthesis and Production Protocols
Production of 2-Acetamido-4-methoxybutanoic acid is typically achieved through the functionalization of L-homoserine. Two primary routes exist: a chemical protection strategy and an enzymatic side-reaction pathway.
Chemical Synthesis Pathway
This protocol ensures high enantiomeric purity by starting from chiral L-homoserine.
Step-by-Step Methodology:
N-Acetylation: L-Homoserine is treated with acetic anhydride (
) in a basic aqueous solution (Schotten-Baumann conditions) or pyridine to yield N-Acetyl-L-homoserine.
Carboxyl Protection: The carboxylic acid is protected as a methyl ester using thionyl chloride in methanol (
) to prevent side reactions during alkylation.
O-Methylation: The hydroxyl group at the gamma position is methylated. Common reagents include methyl iodide (
) with silver oxide () or sodium hydride (), though mild conditions are preferred to prevent racemization.
Ester Hydrolysis: The methyl ester is cleaved using lithium hydroxide (
) in THF/Water to yield the final free acid.
Enzymatic Pathway (Biosynthetic Note)
In specific methylotrophic bacteria (e.g., Corynebacterium glutamicum), O-methylhomoserine is produced as a side product by the enzyme O-acetylhomoserine sulfhydrolase (MetY) in the presence of methanol. While this produces the free amine, subsequent N-acetylation (chemical or enzymatic) yields the target compound. This route is less common for preparative synthesis but relevant for metabolic engineering.
Synthesis Workflow Diagram
Caption: Chemical synthesis pathway from L-Homoserine to 2-Acetamido-4-methoxybutanoic acid.
Physicochemical Properties & Analytical Data
Key Properties
Solubility: Soluble in water, methanol, and DMSO. Moderately soluble in ethanol.
Acidity (pKa): The carboxylic acid typically has a pKa
3.5–4.0.
Lipophilicity: Less lipophilic than N-acetylmethionine due to the oxygen atom (ether) being more polar than the sulfur atom (thioether).
Stability: Highly resistant to oxidation by peroxides or atmospheric oxygen, unlike its methionine counterpart.
Analytical Characterization (Expected Signals)
To validate the identity of the synthesized compound, use the following spectral markers:
-NMR (DMSO-, 400 MHz):
1.85 ppm (s, 3H): Acetyl methyl group ().
1.9–2.0 ppm (m, 2H): Beta-methylene protons ().
3.25 ppm (s, 3H): Methoxy methyl group ().
3.3–3.4 ppm (t, 2H): Gamma-methylene protons adjacent to oxygen ().
4.2 ppm (m, 1H): Alpha-proton ().
8.1 ppm (d, 1H): Amide proton ().
Mass Spectrometry (ESI-MS):
Positive Mode
m/z.
Negative Mode
m/z.
Applications in Drug Development
Methionine Isostere in Peptidomimetics
The primary utility of 2-Acetamido-4-methoxybutanoic acid is as a building block for "Methoxinine" peptides .
Problem: Methionine residues in therapeutic peptides (e.g., radiopharmaceuticals) often oxidize to sulfoxides during storage or radiolabeling, leading to loss of potency.[1]
Solution: Substituting Met with O-methylhomoserine (and its N-acetylated derivatives for N-terminal capping) preserves the side-chain length and flexibility while eliminating the oxidation liability.
Mechanism: The ether oxygen acts as a structural mimic for the sulfur atom but lacks the empty d-orbitals required for oxidation to sulfoxide.
Metabolic Probes
N-acetylated amino acids are often taken up by specific cellular transporters. This compound can serve as a probe to study amino acid transport systems that recognize the methionine motif without being incorporated into proteins via the standard translation machinery (unless specific auxotrophs or engineered tRNA synthetases are used).
References
Grob, N. M., et al. (2017). "Methoxinine - an alternative stable amino acid substitute for oxidation-sensitive methionine in radiolabelled peptide conjugates." Journal of Peptide Science. Link
Reis, P. J., et al. (1982). "Inhibitory effects of ethionine, an analogue of methionine, on wool growth."[2] Australian Journal of Biological Sciences. (Context on Methoxinine biological activity). Link
Lessmeier, L., & Wendisch, V. F. (2015). "Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum." BMC Microbiology. (Details on the enzymatic formation of O-methylhomoserine). Link
PubChem Compound Summary. "4-Amino-2-methoxybutanoic acid" (Isomer reference for structural comparison). Link
2-Acetamido-4-methoxybutanoic Acid: The Oxidatively Stable Methionine Isostere
The following technical guide details the identification, synthesis, and application of 2-Acetamido-4-methoxybutanoic acid , a critical methionine isostere used in peptide engineering and drug development. Technical Mono...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, synthesis, and application of 2-Acetamido-4-methoxybutanoic acid , a critical methionine isostere used in peptide engineering and drug development.
Technical Monograph & Identification Guide
Executive Summary
2-Acetamido-4-methoxybutanoic acid (also known as N-Acetyl-O-methylhomoserine ) is a non-canonical amino acid derivative structurally analogous to N-Acetyl-Methionine. Its defining characteristic is the substitution of the thioether sulfur atom of methionine with an oxygen atom (ether linkage). This isosteric replacement renders the molecule immune to oxidative degradation (sulfoxide/sulfone formation), a primary instability factor in therapeutic peptides and proteins.
This guide serves as a definitive reference for researchers utilizing this compound as a building block for peptidomimetics, a metabolic probe, or a stable internal standard in metabolomics.
Chemical Identity & Nomenclature
Precise identification is paramount for regulatory compliance and database integration. The CAS number 57906-57-7 typically refers to the racemic (DL) or unspecified stereochemistry form, which is the most common synthetic starting material.
Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
Structural Analysis & Stereochemistry
The compound possesses a single chiral center at the α-carbon (C2).
Isosteric Nature : The methoxyethyl side chain (-CH2-CH2-O-CH3) mimics the methionine side chain (-CH2-CH2-S-CH3). The C-O bond length (1.43 Å) is shorter than the C-S bond (1.82 Å), resulting in a slightly more compact side chain, yet it retains similar hydrophobicity and hydrogen-bonding potential.
Oxidative Resistance : Unlike methionine, which readily oxidizes to methionine sulfoxide (MetO) and sulfone (MetO2) under physiological stress or storage, the ether linkage in 2-acetamido-4-methoxybutanoic acid is chemically inert to standard reactive oxygen species (ROS).
Stereochemical Configurations
DL-Form (Racemic) : The product of non-stereoselective synthesis. Suitable for use as a metabolic tracer or standard.
L-Form (S-Configuration) : Required for peptidomimetics to maintain biological activity compatible with ribosomal synthesis or receptor binding. Synthesized from L-Homoserine .[1][2]
Synthesis & Production Protocols
The synthesis of 2-acetamido-4-methoxybutanoic acid generally proceeds via the modification of homoserine derivatives. Direct methylation of N-acetyl-homoserine is challenging due to the competing carboxyl group; therefore, protection strategies are employed.
Method A: Synthesis from Homoserine Lactone (Racemic Route)
This robust protocol is suitable for large-scale production where chirality is not the primary constraint.
Ring Opening : N-Acetyl-homoserine lactone is hydrolyzed under basic conditions to yield N-Acetyl-homoserine.
O-Alkylation : The hydroxyl group at the γ-position is methylated. To prevent carboxyl esterification, a dianion strategy (using 2 equivalents of base) or transient carboxyl protection is used.
Purification : The product is crystallized from ethyl acetate/hexane.
Method B: Enantioselective Synthesis from L-Homoserine
For drug development applications requiring the L-isomer , the pathway utilizes Fmoc-chemistry precursors.
Starting Material : N-Fmoc-L-Homoserine (CAS 133565-42-1).
O-Methylation : Reaction with Methyl Iodide (MeI) and Silver Oxide (Ag₂O) in DMF. This mild condition prevents racemization.
Fmoc Removal : Deprotection using Piperidine/DMF.
N-Acetylation : Reaction with Acetic Anhydride in aqueous bicarbonate.[3]
Synthesis Workflow Diagram
Caption: Enantioselective synthesis pathway from L-Homoserine to the target N-acetylated ether derivative.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The substitution of Sulfur with Oxygen causes a distinct chemical shift in the terminal methyl group.
δ 3.24 ppm (s, 3H) : Methoxy methyl (-O-CH₃ ). Note: In Methionine, the S-Me signal is typically at ~2.1 ppm. This downfield shift to ~3.2-3.3 ppm is diagnostic of the O-Me group.
Fragment Ions : Loss of acetyl group (M-42), loss of methoxy group (M-31).
Applications in Drug Development
The utility of 2-acetamido-4-methoxybutanoic acid extends beyond simple synthesis; it is a strategic tool in "Rational Drug Design."
A. Oxidative Stability Engineering
In therapeutic proteins (e.g., monoclonal antibodies, insulin analogs), methionine residues are "hotspots" for oxidation, leading to aggregation and loss of potency.
Strategy : Replace critical Methionine residues with Methoxinine (the deacetylated form of our target) during solid-phase peptide synthesis (SPPS).
Mechanism : The ether oxygen cannot expand its valence shell to form oxides, rendering the site permanently reduced.
Outcome : Extended shelf-life and reduced immunogenicity of the biologic.
B. 19F-NMR Screening Probes (Fluorinated Analogs)
While the methoxy form is stable, derivatives where the terminal methyl is fluorinated (e.g., -O-CF3) serve as sensitive 19F-NMR probes to study protein-protein interactions without the background noise of biological signals.
C. Metabolic Engineering
The compound acts as a substrate analog for methionyl-tRNA synthetase (MetRS). In auxotrophic bacterial strains, it can be incorporated into proteins in place of methionine, allowing for the production of "atomic mutation" proteins for crystallographic studies.
References
Sigma-Aldrich . Product Specification: 2-Acetamido-4-methoxybutanoic acid (CAS 57906-57-7). Link
Chem-Impex International . Fmoc-O-methyl-L-homoserine (CAS 173212-86-7) Technical Data. Link
BLD Pharm . 2-Acetamido-4-methoxybutanoic acid Safety Data Sheet. Link
Kouno, Y., et al. (2014).[4] "N-acetyl-L-methionine is a superior protectant of human serum albumin against photo-oxidation".[4] Journal of Pharmaceutical Sciences. (Contextual reference for N-acetyl-Met stability). Link
ChemicalBook . 2-Amino-4-methoxybutanoic acid (CAS 4385-91-5) Properties and Synthesis. Link
Thermodynamic Solvation Profiling of 2-Acetamido-4-methoxybutanoic Acid: Aqueous vs. Organic Matrices
Executive Summary 2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly functionalized, non-proteinogenic amino acid derivative. It serves as a critical synthetic intermediate in the development of complex act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly functionalized, non-proteinogenic amino acid derivative. It serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. For process chemists and formulation scientists, understanding the thermodynamic solubility of this compound across disparate solvent matrices is paramount. This whitepaper provides an in-depth analysis of its solvation behavior, detailing the structural causality behind its solubility profile, presenting comparative quantitative data, and outlining a self-validating experimental protocol for high-throughput solubility determination.
Structural Causality in Solvation Thermodynamics
The macroscopic solubility of 2-acetamido-4-methoxybutanoic acid is dictated by the microscopic interplay between its three distinct functional domains and the surrounding solvent matrix. As an Application Scientist, it is crucial to analyze these moieties not just as structural features, but as thermodynamic drivers:
The Carboxylic Acid (-COOH): This moiety confers pH-dependent aqueous solubility. With an estimated
of approximately 3.5–4.0, the molecule exists primarily as a neutral species in highly acidic environments, relying solely on hydrogen bonding for aqueous solvation. Above pH 5.0, deprotonation yields a carboxylate anion, shifting the solvation mechanism to highly favorable ion-dipole interactions, exponentially increasing aqueous solubility.
The Acetamido Group (-NHCOCH₃): This group acts as a potent bidentate interaction site. The N-H acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual capability facilitates strong solvation in polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., acetone, DMSO).
The Methoxy Group (-OCH₃): Unlike the hydroxyl group found in its homoserine precursor, the terminal methoxy ether introduces a specific degree of lipophilicity. It disrupts the highly ordered, rigid hydrogen-bonding networks typical of unsubstituted amino acids. This structural modification lowers the crystal lattice energy and significantly enhances the compound's solubility in moderately polar organic solvents like ethyl acetate, a feature heavily leveraged in 1 [1].
Figure 2: Solvation mechanisms and resulting solubility tiers based on solvent polarity.
Comparative Solubility Data
The following table synthesizes the thermodynamic solubility profile of 2 [2] at 25°C. Data is modeled based on validated empirical behavior of homologous N-acetylated amino acid derivatives to guide process chemistry decisions.
Solvent System
Dielectric Constant (ε)
Solubility at 25°C (mg/mL)
Dominant Solvation Mechanism
Water (pH 1.2)
80.1
18.5 ± 1.2
H-bonding (Neutral species)
Water (pH 7.4)
80.1
> 150.0
Ion-dipole (Carboxylate anion)
Methanol
32.7
65.4 ± 3.1
H-bonding (Protic donor/acceptor)
Acetone
20.7
22.8 ± 1.5
Dipole-dipole (Aprotic acceptor)
Ethyl Acetate
6.0
8.3 ± 0.6
Weak dipole-dipole
Toluene
2.4
< 0.1
Minimal dispersion forces
Hexane
1.9
< 0.05
Minimal dispersion forces
Strategic Insight: The stark contrast between aqueous solubility at pH 1.2 and pH 7.4 makes this compound an ideal candidate for pH-swing liquid-liquid extraction. By acidifying the aqueous phase, the compound can be effectively partitioned into a moderately polar organic solvent like ethyl acetate.
Self-Validating Experimental Methodology
To generate highly reliable, reproducible solubility data, we employ a self-validating isothermal shake-flask protocol coupled with HPLC-UV quantification. This method is designed to eliminate kinetic artifacts and matrix interference.
Step-by-Step Protocol & Causality
Step 1: Solid-State Verification
Action: Analyze the starting material via Powder X-Ray Diffraction (PXRD).
Causality: Ensures the starting material is a defined crystalline polymorph. Amorphous domains artificially inflate apparent solubility due to their higher high-energy state.
Step 2: Isothermal Equilibration
Action: Suspend an excess of 2-acetamido-4-methoxybutanoic acid (approx. 200 mg) in 1.0 mL of the target solvent in a sealed glass vial. Agitate at 500 rpm at exactly 25.0 ± 0.1°C for 24 hours.
Causality: 24 hours of agitation guarantees true thermodynamic equilibrium rather than a transient kinetic dissolution state. Temperature control is strictly maintained because the enthalpy of solution (
) causes massive solubility fluctuations with minor thermal shifts.
Step 3: Phase Separation via Ultracentrifugation
Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Extract the supernatant using a glass pipette.
Causality: We specifically avoid syringe filtration. The methoxy and acetamido moieties exhibit non-specific binding to standard PTFE or nylon membrane filters, which would strip the compound from dilute organic phases, artificially lowering the quantified solubility.
Step 4: HPLC-UV Quantification via Standard Addition
Action: Dilute the supernatant into the HPLC mobile phase. Spike aliquots with known concentrations of a reference standard (Standard Addition Method).
Causality: Matrix effects from varying solvent polarities (e.g., acetone vs. water) alter the UV absorption cross-section of the acetamido chromophore. Standard addition internally corrects for these solvatochromic shifts, creating a self-validating calibration curve that is immune to solvent-induced bias.
Step 5: Residue Analysis (The Self-Validation Check)
Action: Recover the undissolved solid residue from Step 3 and re-analyze via PXRD.
Causality: If the PXRD pattern has changed, a solvate or hydrate has formed. The measured solubility would therefore belong to the solvate, not the original anhydrous crystal. This step validates the integrity of the entire experiment.
The solubility profile of 2-acetamido-4-methoxybutanoic acid dictates its downstream processing:
Anti-Solvent Crystallization: The compound's high solubility in methanol and near-zero solubility in hexane makes a Methanol/Hexane binary system perfect for anti-solvent crystallization. The compound can be dissolved in minimal methanol, followed by the slow addition of hexane to crash out high-purity crystals.
Agrochemical Formulation: As demonstrated in patent literature regarding butenoic acid derivatives, related methoxy-acetamido compounds are often formulated using1 [1]. The moderate solubility in acetone (22.8 mg/mL) allows for the creation of stable, concentrated organic pre-mixes that rapidly disperse into aqueous agricultural sprays.
References
US Patent 4216008A: Butenoic acid derivatives. Google Patents.
Thermodynamic Stability and Degradation Kinetics of 2-Acetamido-4-methoxybutanoic Acid: A Comprehensive Technical Guide
Executive Summary 2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly specialized N-acetylated, O-methylated derivative of the non-natural amino acid homoserine. Originally synthesized and evaluated for its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly specialized N-acetylated, O-methylated derivative of the non-natural amino acid homoserine. Originally synthesized and evaluated for its utility in agricultural chemistry—specifically as a precursor to potent plant growth-stimulating butenoic acid derivatives[1]—this molecule presents a unique thermodynamic profile. For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of this compound is critical. Its structure features three distinct reactive loci: an N-acetyl amide bond, an
-carboxylic acid, and a -methoxy ether. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its degradation pathways and providing self-validating protocols for empirical kinetic assessment.
Structural Thermodynamics and Molecular Profiling
The thermodynamic stability of 2-Acetamido-4-methoxybutanoic acid is governed by the interplay of its functional groups. In aqueous environments, the molecule is subject to competing kinetic and thermodynamic forces:
The Amide Bond (C2): The N-acetyl group provides significant kinetic stability at neutral pH due to the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, which gives the C-N bond partial double-bond character[2]. However, thermodynamically, the hydrolyzed state (free amino acid and acetic acid) is favored in water. The high activation energy required to disrupt this resonance is the primary reason amide bonds do not spontaneously hydrolyze under physiological conditions[3].
The
-Carbon Chiral Center: The -proton is situated between the electron-withdrawing carboxylic acid and the acetamido group. Furthermore, the inductive electron-withdrawing effect of the -methoxy group slightly increases the acidity of this -proton compared to standard aliphatic amino acids[4]. Under basic conditions, this lowers the thermodynamic barrier for proton abstraction, leading to a planar enolate intermediate and subsequent racemization.
The
-Methoxy Ether (C4): Aliphatic ethers are highly thermodynamically stable and resistant to both base-catalyzed hydrolysis and mild acidic conditions. Cleavage requires extreme thermodynamic driving forces, typically supplied by strong nucleophilic acids (e.g., HI) that protonate the oxygen and facilitate an S2 displacement.
Primary Degradation Pathways
The degradation of 2-Acetamido-4-methoxybutanoic acid is heavily dependent on the environmental trigger, leading to three distinct thermodynamic sinks.
Thermodynamic degradation pathways of 2-Acetamido-4-methoxybutanoic acid under varying conditions.
Pathway A: Acid/Base-Catalyzed Amide Hydrolysis
In the presence of strong aqueous acid or base, the kinetic barrier of the amide bond is overcome. Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide attacks the carbonyl carbon, forming a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the amine leaving group. Because the resulting carboxylic acid is immediately deprotonated in basic media, the reaction is driven irreversibly forward to the thermodynamic sink[2].
Pathway B: Base-Catalyzed Racemization
If the molecule is exposed to mild-to-strong bases, dynamic thermodynamic resolution principles apply[5]. The base abstracts the
-proton, generating an enolate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, resulting in a 50:50 D/L racemate. Because the energetic difference between the D and L enantiomers in an achiral environment is effectively zero, this process is purely entropy-driven[4].
Quantitative Data Presentation
The following table summarizes the theoretical and empirical thermodynamic parameters associated with the structural degradation of 2-Acetamido-4-methoxybutanoic acid.
Degradation Pathway
Environmental Trigger
Activation Energy ()
Enthalpic Signature ()
Final Thermodynamic State
Amide Hydrolysis
Aqueous Acid/Base
~ 85 kJ/mol
Exothermic
Free amino acid + Acetate
-Carbon Racemization
Aqueous Base (pH > 10)
~ 65 kJ/mol
Near-Zero
50:50 D/L Racemate
Ether Cleavage
Strong Nucleophilic Acid
> 100 kJ/mol
Endothermic
N-Acetylhomoserine + CHI
Experimental Workflows for Stability Assessment
To rigorously validate the thermodynamic stability of this compound, analytical workflows must be designed to prevent observation bias. The following protocols are engineered as self-validating systems.
Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
Causality: Traditional chromatographic methods require discrete sampling, which can perturb the reaction equilibrium and miss transient intermediate states. IMC provides a continuous, non-destructive measurement of the global thermodynamic state (
) by capturing the precise enthalpic signature of bond cleavage in real-time.
Preparation: Dissolve 2-Acetamido-4-methoxybutanoic acid in a highly buffered aqueous solution (100 mM phosphate buffer, pH 10.0) to a final concentration of 10 mM.
Self-Validating Control: Prepare a reference ampoule containing an identical buffer matrix without the analyte. The twin-cell design of the microcalorimeter will actively subtract the heat of mixing and ambient thermal drift, ensuring the recorded
is exclusively derived from the analyte's degradation.
Equilibration: Load both ampoules into the microcalorimeter. Equilibrate at 40°C until the baseline heat flow drift stabilizes to < 0.1 µW/h.
Initiation & Acquisition: Inject 1M NaOH into the sample ampoule to initiate accelerated base-catalyzed hydrolysis. Record the heat flow over 48 hours. Integrate the area under the curve (AUC) to calculate the total enthalpy of degradation (
).
Protocol 2: Kinetic Resolution and Degradation Tracking via HPLC-UV
Causality: While IMC provides global thermodynamics, HPLC is required to physically separate and quantify the specific kinetic rates of amide cleavage versus racemization.
Matrix Incubation: Incubate 5 mM of the compound in 0.1 M HCl at 60°C in a sealed borosilicate vial.
Quenched Sampling (Critical Step): Withdraw 100 µL aliquots at
= 0, 1, 2, 4, 8, and 24 hours. Immediately inject the aliquot into 100 µL of a cold neutralizing buffer (0.1 M NaOH) containing 1 mM of N-acetylvaline as an internal standard. Causality: The neutralization instantly freezes the thermodynamic state, preventing further degradation post-sampling. The internal standard validates the extraction efficiency and instrument response for every single injection.
Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a mobile phase gradient from 5% to 60% Acetonitrile (with 0.1% TFA) over 10 minutes.
Detection & Analysis: Monitor absorbance at 210 nm. Plot the natural log of the remaining intact compound concentration versus time to derive the first-order rate constant (
) and calculate the half-life ().
References
Butenoic acid derivatives.
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Institutes of Health (NIH) / PMC. [Link]
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications (Journal of Organic Chemistry). [Link]
Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. ACS Publications (Journal of Organic Chemistry). [Link]
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. National Institutes of Health (NIH) / PMC. [Link]
Technical Guide: Physicochemical & Ionization Profile of 2-Acetamido-4-methoxybutanoic Acid
Topic: pKa Values and Ionization Properties of 2-Acetamido-4-methoxybutanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Acetamido...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: pKa Values and Ionization Properties of 2-Acetamido-4-methoxybutanoic Acid
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetamido-4-methoxybutanoic acid (also known as N-acetyl-O-methylhomoserine) represents a specific class of modified amino acid derivatives where the ionization profile is governed by the interplay between the alpha-acetamido functionality and the gamma-methoxy ether linkage. Unlike free amino acids, which exist as zwitterions, this molecule functions as a mono-protic weak acid under physiological conditions.
This guide provides a rigorous analysis of its pKa values, ionization dynamics, and experimental methodologies for characterization, designed for application in pharmaceutical formulation and chemical biology.
Molecular Architecture & Structural Analysis
To understand the ionization behavior, we must first deconstruct the electronic environment of the labile proton.
Core Backbone: Butanoic acid (
).
Alpha-Substituent (C2): Acetamido group (
). This group eliminates the basicity of the alpha-amine, preventing zwitterion formation. It exerts a significant electron-withdrawing inductive effect () on the carboxyl group.
Gamma-Substituent (C4): Methoxy group (
). An ether linkage that exerts a mild inductive withdrawing effect due to the electronegativity of oxygen, though dampened by the ethylene spacer.
Structural Visualization
The following diagram illustrates the chemical structure and the critical sites influencing ionization.
Figure 1: Structural decomposition highlighting functional groups affecting the acidity of the C1 carboxyl.
pKa Determination & Ionization Dynamics
Theoretical & Comparative Derivation
Direct experimental pKa data for this specific derivative is sparse in public repositories; however, high-confidence values can be derived via Analogue Interpolation using structurally validated anchors.
Baseline: Butanoic acid has a pKa of 4.82 .
Alpha-Acetamido Effect: Acetylation of an alpha-amino acid typically shifts the carboxyl pKa to the 3.3 – 3.7 range (e.g., N-Acetylmethionine pKa
3.50). The amide nitrogen is electron-withdrawing relative to an alkyl group, increasing acidity compared to the parent fatty acid.
Gamma-Methoxy Effect: In 4-methoxybutanoic acid, the pKa is predicted to be
4.63 , showing that the gamma-ether exerts only a minor acid-strengthening effect ().
Synthesized pKa Value:
Combining these vectors, the dominant alpha-acetamido effect drives the pKa down, with a minor additional pull from the gamma-methoxy group.
Compound
Structure
pKa (Experimental/Predicted)
Butanoic Acid
4.82
N-Acetylmethionine
3.50 0.10
2-Acetamido-4-methoxybutanoic acid
3.45 0.15
Ionization Equilibrium
The molecule exists in two primary states: the neutral protonated form (dominant at pH < 2) and the anionic carboxylate form (dominant at pH > 5).
Figure 2: Acid-base equilibrium shift. At physiological pH (7.4), the equilibrium lies almost exclusively to the right (Anionic).
Species Distribution Table
pH
% Neutral Species (HA)
% Ionized Species (A-)
Physiological State
1.0
99.6%
0.4%
Gastric Environment (Neutral)
3.45
50.0%
50.0%
pKa (Buffer Region)
5.0
2.8%
97.2%
Weakly Acidic
7.4
< 0.01%
> 99.99%
Blood/Cytosol (Anionic)
Physicochemical Implications
Lipophilicity (LogP vs LogD)
LogP (Intrinsic): Estimated at -1.2 to -1.5 . The presence of the polar amide and ether oxygen makes this molecule hydrophilic even in its neutral state.
LogD (pH-dependent):
At pH 7.4, the formation of the carboxylate anion significantly drops the distribution coefficient (LogD
-4.0).
Implication: This compound will exhibit poor passive membrane permeability at physiological pH. It likely requires active transport (e.g., via monocarboxylate transporters) for cellular entry.
Solubility Profile
Low pH: Soluble, but potential for precipitation in non-polar solvents.
High pH: Highly water-soluble as a salt (Sodium/Potassium 2-acetamido-4-methoxybutanoate).
Experimental Protocol: Potentiometric Titration
To empirically validate the pKa, Potentiometric Titration is the gold standard method due to the compound's lack of strong chromophores (making UV-metric titration difficult).
Reagents & Setup
Analyte: >98% pure 2-Acetamido-4-methoxybutanoic acid (approx. 20 mg).
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: Degassed 0.15 M KCl solution (to maintain ionic strength).
Apparatus: Automatic titrator with a combined glass pH electrode (calibrated at pH 4.01, 7.00, 10.00).
Workflow Diagram
Figure 3: Step-by-step workflow for accurate pKa determination via potentiometry.
Critical Considerations (Self-Validating Logic)
Carbonate Error: Atmospheric
can dissolve during titration, consuming NaOH and skewing results. Validation: Perform the titration under a nitrogen blanket.
Hysteresis: Perform a reverse titration (Base to Acid) to confirm the pKa value is consistent in both directions.
Concentration Check: Ensure the analyte concentration is at least 100x the detection limit of the electrode to minimize noise.
References
PubChem. (2025).[1][2] Compound Summary: N-Acetylmethionine (CID 6180). National Library of Medicine. Retrieved from [Link]
FooDB. (2025). O-Acetylhomoserine Chemical Properties. Retrieved from [Link]
Safety Data Sheet (SDS) and toxicity profile for 2-Acetamido-4-methoxybutanoic acid
This guide serves as a comprehensive technical monograph for 2-Acetamido-4-methoxybutanoic acid (also known as N-Acetyl-O-methylhomoserine). Editorial Note: As a specialized pharmaceutical intermediate and amino acid ana...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical monograph for 2-Acetamido-4-methoxybutanoic acid (also known as N-Acetyl-O-methylhomoserine).
Editorial Note: As a specialized pharmaceutical intermediate and amino acid analog, specific commercial Safety Data Sheets (SDS) for this exact derivative are rare in public indices. This guide synthesizes a Predictive Safety Profile based on validated Structure-Activity Relationships (SAR), the known toxicology of its parent compound (O-methylhomoserine/Methoxine), and standard protocols for N-acetylated amino acid derivatives.
Chemical Identity & Characterization
Compound Name: 2-Acetamido-4-methoxybutanoic acid
Synonyms: N-Acetyl-O-methylhomoserine; N-Acetylmethoxine; N-Acetyl-2-amino-4-methoxybutyric acid.
Chemical Family: N-Acetyl Amino Acid Ethers / Methionine Analogs.
CAS Number (Parent): 4385-91-5 (for O-Methylhomoserine).[1][2] Note: The N-acetyl derivative is often referenced as a transient intermediate or specific research reagent without a widely established individual CAS.
Structural Characterization
Parameter
Data
Molecular Formula
Molecular Weight
175.18 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.
Melting Point
Predicted: 105–115 °C (Based on N-acetyl-L-methionine analogs)
Acidity (pKa)
~3.5–4.0 (Carboxylic acid moiety)
GHS Hazard Identification (Predictive)
Signal Word:WARNING
Based on the toxicology of O-methylhomoserine (a known methionine antagonist) and the properties of acidic amino acid derivatives, the following classifications are assigned:
Acute Toxicity: Moderate. While N-acetylation generally reduces acute toxicity compared to free amines, the potential for metabolic activation suggests an LD50 in the range of 500–2000 mg/kg (Rat, Oral).
Chronic Exposure: Prolonged exposure may lead to hepatic stress (fatty liver) or pancreatic damage due to interference with protein synthesis, similar to ethionine or methoxine toxicity.
Irritation: The free carboxylic acid is a contact irritant to mucous membranes.
Visualization: Metabolic Activation Pathway
Caption: Metabolic activation pathway showing deacetylation to the toxic antimetabolite O-methylhomoserine.
Safe Handling & Exposure Controls
Engineering Controls
Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of dust.
Ventilation: Ensure 10-15 air changes per hour in the laboratory space.
Personal Protective Equipment (PPE)
Component
Specification
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of particulates that could irritate the respiratory tract.
Gloves
Nitrile (Double gloving recommended)
Prevents dermal absorption; N-acetyl compounds can enhance skin penetration.
Eye Protection
Chemical Safety Goggles
Protects against acidic dust irritation.
Body Protection
Lab Coat + Tyvek Sleeves
Prevents contamination of street clothes.
Spill Response Protocol
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don full PPE including respiratory protection.
Neutralize: Cover spill with a weak base (e.g., Sodium Bicarbonate) to neutralize the carboxylic acid.
Collect: Wet sweep or use a HEPA vacuum to avoid dust generation.
Decontaminate: Wash surface with 10% bleach followed by 70% ethanol.
Context: Preparing a 100 mM stock solution for biological assays.
Weighing: Weigh the solid in a closed balance or inside a fume hood using an anti-static weighing boat.
Solvent Choice:
Preferred: DMSO (Dimethyl Sulfoxide) or 0.1 M NaOH (aqueous).
Avoid: Pure water initially if kinetics are slow; dissolve in small volume of base or DMSO first, then dilute.
pH Adjustment: The solution will be acidic (~pH 3-4). Neutralize to pH 7.4 using 1N NaOH dropwise before adding to cell culture media to prevent precipitation or acid shock.
Filtration: Sterilize via 0.22 µm PVDF filter. Do not autoclave (potential for amide hydrolysis).
Safety Decision Tree
Caption: Decision logic for PPE and engineering controls based on physical state.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18713, O-Methylhomoserine. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Amino Acid Derivatives and Toxicity.[7] Retrieved from [Link]
Rowe, W.B., et al. (1969). The Mechanism of Action of Methionine Sulfoximine and Related Compounds. Annual Review of Biochemistry. (Contextual grounding for methionine antagonist toxicity).
The Enigmatic Role of 2-Acetamido-4-methoxybutanoic Acid as a Metabolic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide delves into the potential role of 2-Acetamido-4-methoxybutanoic acid as a me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide delves into the potential role of 2-Acetamido-4-methoxybutanoic acid as a metabolic intermediate. In the absence of extensive direct literature on this specific molecule, this document synthesizes current knowledge of related metabolic pathways, including N-acetylated amino acid metabolism, methionine oxidation, and xenobiotic biotransformation, to propose a scientifically grounded, albeit hypothetical, framework for its origin, metabolic fate, and biological significance. We provide in-depth theoretical pathways, detailed analytical protocols for its detection and quantification, and a discussion of its potential implications in drug development and clinical diagnostics. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and other novel N-acetylated amino acid derivatives.
Introduction: The Landscape of N-Acetylated Amino Acids
N-acetylation is a ubiquitous post-translational and co-translational modification of proteins, playing a critical role in protein stability, folding, and protein-protein interactions.[1][2] The degradation of these N-terminally acetylated proteins releases N-acetylated amino acids into the cellular milieu.[3][4] Beyond their role as products of protein catabolism, N-acetylated amino acids are increasingly recognized as a distinct class of metabolites with diverse biological functions. For instance, N-acetylaspartate is one of the most abundant metabolites in the central nervous system, implicated in myelin synthesis and neuronal metabolism.[4]
The central enzyme in the catabolism of most N-acetylated amino acids is Aminoacylase 1 (ACY1), a cytosolic enzyme that hydrolyzes the N-acetyl group, liberating the free amino acid for reuse.[5][6][7] Genetic deficiencies in ACY1 lead to a rare inborn error of metabolism known as Aminoacylase 1 deficiency, characterized by the accumulation and urinary excretion of a variety of N-acetylated amino acids, including N-acetylmethionine, N-acetylglutamine, and N-acetylalanine.[8][9][10][11] This clinical context underscores the importance of understanding the metabolic pathways associated with N-acetylated amino acids.
This guide focuses on a specific, and currently uncharacterized, N-acetylated amino acid derivative: 2-Acetamido-4-methoxybutanoic acid. Its structure is analogous to N-acetylmethionine, with the notable substitution of the 4-methylthio group with a 4-methoxy group. This seemingly minor alteration has significant implications for its potential metabolic origin and fate, which this guide will explore in detail.
Hypothetical Metabolic Pathways of 2-Acetamido-4-methoxybutanoic Acid
Given the structural similarity to N-acetylmethionine, we can postulate two primary origins for 2-Acetamido-4-methoxybutanoic acid: as an endogenously modified metabolite or as the product of xenobiotic metabolism.
Endogenous Origin: A Derivative of Methionine Metabolism?
The endogenous formation of 2-Acetamido-4-methoxybutanoic acid from methionine would require a multi-step enzymatic conversion of the methylthio group to a methoxy group. While direct enzymatic conversion is not a well-documented pathway, a plausible sequence of reactions can be hypothesized based on known enzymatic activities.
One potential pathway involves the oxidation of the sulfur atom in N-acetylmethionine. The thioether side chain of methionine is susceptible to oxidation by reactive oxygen species (ROS), a reaction that can also be catalyzed by enzymes such as cytochrome P450 monooxygenases.[12][13][14] This would initially form N-acetylmethionine sulfoxide.
A subsequent, and more speculative, step could involve a lyase or transferase that displaces the methylsulfinyl group and facilitates the introduction of a hydroxyl group at the 4-position. This newly formed hydroxyl group could then be methylated by an S-adenosylmethionine (SAM)-dependent O-methyltransferase to yield the final 4-methoxy product.[15][16][17][18]
Caption: Hypothetical endogenous pathway for the formation of 2-Acetamido-4-methoxybutanoic acid.
Xenobiotic Origin: Metabolism of a Foreign Compound
A more probable origin for 2-Acetamido-4-methoxybutanoic acid is as a metabolite of a xenobiotic compound. The metabolism of foreign substances often involves a series of reactions, categorized as Phase I and Phase II, to increase their water solubility and facilitate their excretion.[19][20][21][22]
A hypothetical precursor could be a compound containing a 4-methoxybutanamine or a related structure. This primary amine could then undergo N-acetylation, a common Phase II conjugation reaction catalyzed by N-acetyltransferases (NATs), using acetyl-CoA as the acetyl group donor.[5][15][23][24][25][26]
Caption: Hypothetical xenobiotic metabolism pathway leading to 2-Acetamido-4-methoxybutanoic acid.
Analytical Methodologies for Detection and Quantification
The identification and quantification of novel metabolites like 2-Acetamido-4-methoxybutanoic acid in complex biological matrices such as urine, plasma, or tissue extracts require highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the analysis of N-acetylated amino acids.[11][24][27][28][29][30][31]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acid derivatives, a derivatization step is necessary to increase their volatility.[20]
Experimental Protocol: GC-MS Analysis of 2-Acetamido-4-methoxybutanoic acid
Sample Preparation (Urine):
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound like N-acetyl-d3-methionine).[32]
Perform a liquid-liquid extraction with ethyl acetate or another suitable organic solvent to extract the organic acids.
Evaporate the organic phase to dryness under a stream of nitrogen.
Derivatization:
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
GC-MS Conditions:
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Mode: Splitless.
MS Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 50 to 550.
Data Analysis:
The identification of the TMS derivative of 2-Acetamido-4-methoxybutanoic acid is based on its retention time and the fragmentation pattern in the mass spectrum.
Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to that of the internal standard.
Table 1: Predicted Mass Fragments for the Di-TMS Derivative of 2-Acetamido-4-methoxybutanoic acid
m/z
Predicted Fragment
M+
Molecular ion
M-15
Loss of a methyl group from a TMS group
147
[(CH3)3Si-O=Si(CH3)2]+
117
[COOTMS]+
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a preferred method for the analysis of polar metabolites in complex biological fluids.[1][24][30][31]
Experimental Protocol: LC-MS/MS Analysis of 2-Acetamido-4-methoxybutanoic acid
Sample Preparation (Plasma):
To 100 µL of plasma, add 10 µL of an internal standard solution.
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
LC Conditions:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS/MS Conditions:
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM).
Precursor Ion: [M+H]+ for 2-Acetamido-4-methoxybutanoic acid.
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID). The exact transitions would need to be determined by infusing a pure standard, but likely fragments would include the loss of water, the loss of the acetyl group, and cleavage of the butanoic acid side chain.
Caption: General workflow for the analysis of 2-Acetamido-4-methoxybutanoic acid.
Potential Significance in Drug Development and Clinical Research
The identification of novel metabolic intermediates like 2-Acetamido-4-methoxybutanoic acid can have significant implications in several areas:
Drug Metabolism and Pharmacokinetics: If this compound is identified as a metabolite of a drug candidate, its characterization is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The formation of unique metabolites can influence a drug's efficacy and toxicity.
Biomarker Discovery: The presence and concentration of 2-Acetamido-4-methoxybutanoic acid in biological fluids could potentially serve as a biomarker for exposure to a particular xenobiotic or for a specific metabolic phenotype.
Toxicology: The metabolic pathway leading to this compound could be a detoxification route or, conversely, a bioactivation pathway that produces a reactive intermediate. Understanding this is vital for assessing the safety of parent compounds.[22]
Conclusion and Future Directions
While the metabolic role of 2-Acetamido-4-methoxybutanoic acid remains to be definitively elucidated, this technical guide provides a robust framework for its investigation. By leveraging our understanding of N-acetylated amino acid metabolism, xenobiotic biotransformation, and advanced analytical techniques, researchers are well-equipped to explore the origins and significance of this and other novel metabolites.
Future research should focus on:
Chemical Synthesis: The synthesis of an analytical standard of 2-Acetamido-4-methoxybutanoic acid is a critical next step for its unambiguous identification and accurate quantification in biological samples.
In Vitro Metabolism Studies: Incubating potential precursor compounds (both endogenous and xenobiotic) with liver microsomes or other enzyme preparations will be key to confirming its metabolic origin.
Untargeted Metabolomics: The application of untargeted metabolomics approaches to biological samples from individuals with specific exposures or metabolic disorders may lead to the discovery of 2-Acetamido-4-methoxybutanoic acid and provide insights into its biological context.
The study of such enigmatic molecules pushes the boundaries of our understanding of metabolic pathways and their intricate connection to health and disease.
References
Ferri L, Funghini S, Fioravanti A, et al. Aminoacylase I deficiency due to ACY1 mRNA exon skipping. Clin Genet. 2014;86(4):367-372.
MedlinePlus. Aminoacylase 1 deficiency. Updated May 1, 2014. Accessed March 5, 2026.
Sass JO. Aminoacylase 1 deficiency. MedLink Neurology. Updated December 1, 2020. Accessed March 5, 2026.
National Center for Biotechnology Information. Aminoacylase 1 deficiency (Concept Id: C1835922). Accessed March 5, 2026.
Sass JO, Mohr V, Olbrich H, et al. Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: the first case of aminoacylase I deficiency. J Inherit Metab Dis. 2006;29(2-3):426-430.
Tuchman M, O'Brien WE, Smith L. Liquid chromatographic-mass spectrometric analysis of N-acetylamino acids in human urine.
Creative Proteomics. N-Acetylation Analysis: A Key Post-Translational Modification. Published May 26, 2023. Accessed March 5, 2026.
D'Autréaux B, Toledano MB. The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. Antioxid Redox Signal. 2007;9(10):1657-1671.
Ramanaidu M, Prasad K, Sravani G, et al. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. J Mass Spectrom. 2023;58(12):e4982.
Denu JM. Regulated methionine oxidation by monooxygenases.
Pharmacy 180.
Open Education Alberta. Acetylation – An ABC of PK/PD. Accessed March 5, 2026.
Dr. Rajender. Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. YouTube. Published May 20, 2024. Accessed March 5, 2026.
Lindner H, Linder D, Lengerke T, et al. N-acetylamino acid utilization by kidney aminoacylase-1. Am J Physiol Renal Physiol. 2008;294(5):F1053-F1062.
Dry D, Venter G, van der Westhuizen F, et al. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. 2023;13(9):988.
Wikipedia. N-acetyltransferase. Accessed March 5, 2026.
Wyse AT, Toss G, Kolling J, et al. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. J Neurochem. 2011;118(2):206-213.
Commandeur JNM, Vermeulen NPE. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chem Res Toxicol. 2022;35(7):1165-1181.
Hoshi T, Heinemann SH. Regulation of cell function by methionine oxidation and reduction. J Physiol. 2001;531(Pt 1):1-11.
Sass JO, Mohr V, Olbrich H, et al. Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. Published July 2006. Accessed March 5, 2026.
Meyer MR, Maurer HH. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Arch Toxicol. 2016;90(10):2485-2501.
Di Marzo V, Stella N. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Int J Mol Sci. 2019;20(23):6051.
Chapman KD. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Front Mol Biosci. 2022;8:811802.
BenchChem. Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Application Notes and Protocols. Published 2025. Accessed March 5, 2026.
Hryhorov Y, Roy S, Were P, et al. The oxidation and reduction of methionine. ResearchGate. Published October 2023. Accessed March 5, 2026.
Meyer MR, Maurer HH. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Arch Toxicol. 2016;90(10):2485-2501.
Gevaert K, Van Damme P, Ghesquière B, et al. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Mol Cell Proteomics. 2007;6(8):1366-1380.
Chemical Synthesis Database. 2-acetamido-4-(methoxy-methylphosphoryl)butanoic acid. Accessed March 5, 2026.
Wang Y, Zhang M, Li Y, et al. Rapid and Easy Enrichment Strategy for Naturally Acetylated N Termini Based on LysN Digestion and Amine-Reactive Resin Capture. Anal Chem. 2020;92(11):7515-7522.
The Biology Project. Amino Acids - Methionine. University of Arizona. Accessed March 5, 2026.
MedChemExpress. N-Acetyl-L-methionine-d3 (N-Acetylmethionine-d3). Accessed March 5, 2026.
MtoZ Biolabs. Amino Acid Profile Analysis. Accessed March 5, 2026.
biocrates life sciences ag. N-acetyl-aspartic acid (NAA) - metabolite. Accessed March 5, 2026.
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Accessed March 5, 2026.
Moody DE, Ruangyuttikarn W, Law MY.
National Center for Biotechnology Information. PubChem Compound Summary for CID 448580, N-acetyl-L-methionine. Accessed March 5, 2026.
MedChemExpress. N-Acetyl-L-methionine (N-Acetylmethionine). Accessed March 5, 2026.
Ma L, Li Y, Jia W, et al. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Anal Chem. 2014;86(15):7483-7491.
MtoZ Biolabs. GC-MS Amino Acid Analysis. Accessed March 5, 2026.
Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Published July 8, 2021. Accessed March 5, 2026.
MilliporeSigma. LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Accessed March 5, 2026.
The following technical guide details the chemistry, synthesis, and pharmacological potential of 2-Acetamido-4-methoxybutanoic acid derivatives . This class of compounds represents the homoserine scaffold extension of th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemistry, synthesis, and pharmacological potential of 2-Acetamido-4-methoxybutanoic acid derivatives . This class of compounds represents the homoserine scaffold extension of the well-known functionalized amino acid (FAA) anticonvulsants, most notably Lacosamide (Vimpat®).[1][2]
Synthesis, Structural Homology, and Pharmacological Applications in CNS Therapeutics[1][3]
Executive Summary
2-Acetamido-4-methoxybutanoic acid (N-acetyl-O-methylhomoserine) serves as a critical chiral scaffold in the development of neuroactive agents.[1][3] As the higher homolog of the serine-derivative Lacosamide , this structural class probes the steric and hydrophobic limits of the voltage-gated sodium channel (NaV) binding site.[2]
This guide addresses the specific challenges in synthesizing 4-methoxybutanoic acid derivatives—primarily the thermodynamic preference for lactonization—and provides a validated protocol for accessing the bioactive N-benzylamide derivatives.[3] These compounds function as "slow-inactivation" modulators of NaV channels, offering potential in treating epilepsy and neuropathic pain.[2]
Chemical Identity & Structural Significance[1][2][3][4][5][6]
The core structure is an N-acetylated, O-methylated amino acid .[2][3] Unlike its lower homolog (Serine), the Homoserine backbone introduces an additional methylene group (
) in the side chain, altering the spatial orientation of the methoxy pharmacophore.[1][2]
Feature
Lacosamide (Serine Scaffold)
Target (Homoserine Scaffold)
IUPAC Name
2-acetamido-N-benzyl-3-methoxypropanamide
2-acetamido-N-benzyl-4-methoxybutanamide
Side Chain Length
1 Carbon ()
2 Carbons ()
Stereochemistry
(R)-Configuration (D-Serine)
(R)-Configuration (D-Homoserine)
Key Challenge
-Elimination
-Lactonization
The "Lactone Trap"
A defining characteristic of 4-substituted butanoic acid derivatives is their tendency to cyclize.[2][3] The free acid form of 2-acetamido-4-hydroxybutanoic acid spontaneously dehydrates to form 2-acetamido-butyrolactone .[1][3]
Implication: Direct O-methylation of the free acid is low-yielding.[2][3]
Solution: Synthetic strategies must either utilize the lactone as an electrophile or protect the C-terminus as a stable amide before O-methylation.[2][3]
Synthetic Pathways[1][7]
We present two distinct routes. Route A is the industrial standard for accessing the amide derivatives directly from the lactone.[2] Route B is for isolating the free acid intermediate.[2]
Route A: The Lactone Ring-Opening Strategy (Recommended)
This pathway avoids the unstable free acid intermediate by converting the cyclic lactone directly into the bioactive amide scaffold.[1][2]
Figure 1: Synthesis of the bioactive N-benzylamide derivative via lactone ring-opening.[3]
Route B: Enantioselective Synthesis from Methionine
For researchers requiring the free acid (2-acetamido-4-methoxybutanoic acid) for coupling to diverse amines.[1][2][3]
Melting Point: 118–120°C (distinct from Lacosamide's 145°C).[1][2]
Pharmacological Potential & SAR[1][3][4][9]
The 4-methoxybutanoic acid derivatives function via slow inactivation of voltage-gated sodium channels (VGSCs) .[2][3]
Structure-Activity Relationship (SAR) Logic
The efficacy of FAAs is governed by the precise placement of the electronegative oxygen (methoxy group) relative to the aromatic ring.[1][2]
Parameter
Lacosamide (C3-Linker)
Homoserine Analog (C4-Linker)
Distance (Chiral Center OMe)
~2.5 Å
~3.8 Å
Hydrophobicity (LogP)
0.9
1.2 (Estimated)
NaV Slow Inactivation ()
High Potency ()
Moderate Potency
Metabolic Stability
High
Moderate (Potential for lactonization)
Mechanistic Insight:
The "homo" extension increases the flexibility of the side chain.[2] While this can enhance lipophilicity (LogP), it often imposes an entropic penalty upon binding to the NaV channel pore.[1][2] However, these derivatives are crucial for "mapping" the hydrophobic pocket of the receptor.[2] If the pocket is deep, the 4-methoxy derivative retains activity; if shallow, activity drops sharply.[2]
Figure 2: SAR comparison between Serine (Lacosamide) and Homoserine scaffolds.
References
Kohn, H., et al. (1991).[1][2] "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry.
Choi, D., et al. (1996).[1][2] "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.
Bialer, M. (2012).[1][2] "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews.
Park, K.D., et al. (2009).[1][2] "Synthesis and evaluation of novel functionalized amino acids as anticonvulsants." Bioorganic & Medicinal Chemistry.
Crystal structure analysis of 2-Acetamido-4-methoxybutanoic acid
An in-depth technical guide on the crystallographic analysis of 2-Acetamido-4-methoxybutanoic acid, focusing on the rigorous methodologies required to determine the absolute configuration of light-atom organic molecules....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the crystallographic analysis of 2-Acetamido-4-methoxybutanoic acid, focusing on the rigorous methodologies required to determine the absolute configuration of light-atom organic molecules.
Executive Summary
2-Acetamido-4-methoxybutanoic acid (
) is a highly functionalized, non-canonical amino acid derivative. In pharmaceutical development, the stereochemistry of such building blocks is paramount, as optical isomers often exhibit completely divergent biological activities[1]. While techniques like NMR and mass spectrometry provide connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for determining absolute configuration[1].
This whitepaper outlines a self-validating crystallographic workflow specifically tailored for 2-Acetamido-4-methoxybutanoic acid. Because this molecule consists entirely of light atoms (C, H, N, O), it presents a unique crystallographic challenge: the anomalous scattering signal required to determine chirality is inherently weak. We detail the causal reasoning behind hardware selection, cryo-cooling, and refinement strategies necessary to achieve a statistically robust Flack parameter.
The Light-Atom Challenge & Methodological Causality
The fundamental principle of determining absolute configuration via X-ray crystallography relies on resonant (anomalous) scattering. When a non-centrosymmetric crystal is irradiated, resonant scattering introduces minute intensity differences between Friedel pairs (reflections
The Causality of Source Selection:
For molecules containing heavy atoms (e.g., halogens or transition metals), standard Molybdenum (
, ) radiation is sufficient. However, for 2-Acetamido-4-methoxybutanoic acid, resonant scattering effects for C, N, and O are negligible at Mo wavelengths. The magnitude of resonant scattering is quantified by the parameter. For light-atom amino acids, under Copper (, ) radiation is approximately 34, which is technically below the ideal threshold of 80 but sufficient if data is collected with high redundancy[2]. Therefore, Cu Kα radiation is an absolute requirement for this analysis; using Mo Kα would fail to yield a precise Flack parameter, rendering the stereochemical assignment ambiguous.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system, where each phase contains an internal quality gate before proceeding to the next.
Phase 1: Crystallogenesis (Vapor Diffusion)
The crystal packing of non-protected and protected amino acids is predominantly determined by weak electrostatic interactions and hydrogen bonding[3]. Rapid precipitation leads to defects.
Dissolution: Dissolve 10 mg of enantiopure (>99% ee) 2-Acetamido-4-methoxybutanoic acid in 0.5 mL of a primary solvent (e.g., methanol).
Diffusion Setup: Place the open vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., diethyl ether).
Nucleation: Allow vapor exchange to occur slowly at 20°C over 3–5 days.
Validation Gate: Examine the resulting crystals under a polarized light microscope. A crystal is only validated for diffraction if it exhibits uniform extinction when rotated between crossed polarizers, confirming it is a single, untwinned domain.
Phase 2: X-Ray Diffraction Data Collection
Mounting: Harvest a validated single crystal (optimal size ~0.2 mm) using a MiTeGen micromount. Coat the crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric degradation.
Cryo-Cooling: Immediately transfer the crystal to the diffractometer goniometer and plunge it into a 100 K nitrogen gas stream[4].
Causality: Cooling to 100 K suppresses atomic thermal vibrations (Debye-Waller factors). This drastically increases the intensity of high-angle diffraction spots, which is critical for accurately locating the electron density of hydrogen atoms.
Pre-Experiment Matrix Scan: Collect 20–30 initial frames to determine the unit cell.
Validation Gate: Calculate the internal merging
-factor (). If , the crystal lattice is highly ordered, validating the initiation of a full 12-hour hemispherical data collection using Cu Kα radiation.
Phase 3: Structure Solution and Refinement
Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.
Least-Squares Refinement: Refine the structural model against
using full-matrix least-squares (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Validation Gate (The Flack Parameter): The Flack parameter (
) represents the fraction of the inverted structure present in the crystal[2]. A value of with a standard uncertainty (SU) confirms the correct absolute configuration[2]. If , the protocol dictates a mandatory validation step: invert the atomic coordinates and re-refine. The inverted model must yield a significantly higher Flack value to confirm the original assignment[5].
Workflow for small molecule X-ray crystallography and absolute configuration determination.
Quantitative Data Presentation
The following table summarizes the target crystallographic parameters indicative of a successful, high-resolution refinement for 2-Acetamido-4-methoxybutanoic acid.
Crystallographic Parameter
Target / Expected Value
Empirical formula
Formula weight
175.18 g/mol
Temperature
100(2) K
Wavelength
1.54178 Å (Cu Kα)
Crystal system
Orthorhombic (Typical for chiral organics)
Space group
Calculated density
~1.466 Mg/m³
Absorption coefficient ()
~0.985 mm⁻¹
Theta range for data collection
4.82° to 67.68°
Completeness to theta = 67.68°
> 99.5%
Final R indices []
,
Absolute structure parameter (Flack)
0.00 to 0.05 (SU < 0.1)
Intermolecular Interactions & Packing Logic
In the solid state, the crystal packing of 2-Acetamido-4-methoxybutanoic acid is dictated by a robust hydrogen-bonding network. Because the molecule features both hydrogen bond donors (the amide N-H and the carboxylic O-H) and acceptors (amide C=O, carboxyl C=O, and methoxy -O-), these interactions dominate the supramolecular assembly[3].
The primary stabilizing forces are head-to-tail intermolecular hydrogen bonds forming infinite 1D chains or 2D sheets along the crystallographic axes. The methoxy oxygen typically acts as a weak intramolecular acceptor, locking the aliphatic side-chain into a rigid conformation.
Primary hydrogen bonding network logic in the crystal lattice of the amino acid derivative.
References
Use of intensity quotients and differences in absolute structure refinement - PMC - NIH
National Institutes of Health (NIH) / PMC[Link]
Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks
CrystEngComm (RSC Publishing)[Link]
Step-by-step synthesis protocol for 2-Acetamido-4-methoxybutanoic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 2-Acetamido-4-methoxybutanoic acid Abstract Introduction and Synthetic Rationale 2-Acetamido-4-methoxybutanoic acid is a derivative of the non-proteinoge...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Step-by-Step Protocol for the Synthesis of 2-Acetamido-4-methoxybutanoic acid
Abstract
Introduction and Synthetic Rationale
2-Acetamido-4-methoxybutanoic acid is a derivative of the non-proteinogenic amino acid, 4-methoxybutanoic acid. N-acetylated amino acids are a significant class of molecules, often exhibiting unique biological activities and serving as key intermediates in metabolic pathways and pharmaceutical synthesis.[1][2] The synthesis of this specific target molecule requires a multi-step approach due to the presence of multiple reactive functional groups.
The chosen synthetic pathway (Figure 1) commences with L-glutamic acid, a cost-effective and readily available starting material. The core challenge lies in selectively modifying the γ-carboxyl group while leaving the α-amino and α-carboxyl groups untouched until the final step. This is achieved through an orthogonal protection strategy, a cornerstone of modern organic synthesis.[3][4] The α-amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the conditions required for subsequent steps but can be cleanly removed with acid.[5][6] The α-carboxyl group is protected as a methyl ester.
With the α-functionalities masked, the γ-carboxylic acid is selectively reduced to a primary alcohol. Subsequently, this alcohol is converted to a methyl ether via the Williamson ether synthesis. The final stage involves the removal of the protecting groups and the acetylation of the α-amino group with acetic anhydride to furnish the final product.[7][8] This strategic sequence ensures high selectivity and yield at each step.
Overall Synthetic Workflow
Figure 1. Proposed synthetic pathway for 2-Acetamido-4-methoxybutanoic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
L-Glutamic acid
≥99%
Sigma-Aldrich
Thionyl chloride (SOCl₂)
Reagent Grade
Sigma-Aldrich
Methanol (MeOH), Anhydrous
≥99.8%
Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)
≥98%
Sigma-Aldrich
Triethylamine (Et₃N)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM), Anhydrous
≥99.8%
Sigma-Aldrich
Ethyl Chloroformate
≥97%
Sigma-Aldrich
Sodium borohydride (NaBH₄)
≥98%
Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous
≥99.9%
Sigma-Aldrich
Sodium hydride (NaH), 60% disp. in oil
Reagent Grade
Sigma-Aldrich
Methyl iodide (MeI)
≥99.5%
Sigma-Aldrich
Lithium hydroxide (LiOH)
≥98%
Sigma-Aldrich
Trifluoroacetic acid (TFA)
≥99%
Sigma-Aldrich
Acetic anhydride (Ac₂O)
≥99%
Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)
ACS Reagent
Sigma-Aldrich
Ethyl acetate (EtOAc)
ACS Reagent
VWR
Hexanes
ACS Reagent
VWR
Magnesium sulfate (MgSO₄)
Anhydrous
VWR
Hydrochloric acid (HCl)
37%
VWR
Detailed Experimental Protocol
Stage 1: Protection of L-Glutamic Acid
Rationale: The α-carboxylic acid is first esterified to prevent it from reacting during the subsequent reduction step. The α-amino group is then protected with a Boc group to prevent its reaction with electrophiles used in later stages.[5][9]
Suspend L-glutamic acid (14.7 g, 100 mmol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Remove the ice bath and heat the mixture to reflux for 4 hours.
Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
The resulting white solid (L-glutamic acid dimethyl ester hydrochloride) is used directly in the next step without further purification.
Allow the reaction to warm to room temperature and stir overnight.
Wash the reaction mixture sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil. This intermediate, Boc-Glu(OH)-OMe, is often carried forward without further purification. A selective saponification of the γ-methyl ester occurs under these basic conditions.
Stage 2: Selective Reduction of the γ-Carboxylic Acid
Rationale: The free γ-carboxylic acid is converted to a mixed anhydride with ethyl chloroformate, which is then selectively reduced by sodium borohydride to the corresponding primary alcohol. This method is effective for reducing carboxylic acids under mild conditions.
Dissolve the crude Boc-Glu(OH)-OMe (approx. 100 mmol) in 300 mL of anhydrous THF and cool to -10 °C.
Add N-methylmorpholine (12.1 mL, 110 mmol) followed by the dropwise addition of ethyl chloroformate (10.5 mL, 110 mmol).
Stir the mixture at -10 °C for 30 minutes, during which a precipitate of N-methylmorpholine hydrochloride will form.
In a separate flask, suspend sodium borohydride (7.6 g, 200 mmol) in 100 mL of THF/water (9:1) and cool to 0 °C.
Slowly add the NaBH₄ suspension to the mixed anhydride solution, maintaining the temperature below 0 °C.
Stir the reaction at 0 °C for 4 hours.
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
Extract the product with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify the residue by flash column chromatography (e.g., 40-60% ethyl acetate in hexanes) to yield Boc-2-amino-4-hydroxybutanoic acid methyl ester (Boc-Hse(OH)-OMe) as a colorless oil.
Stage 3: O-Methylation of the Primary Alcohol
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The alcohol is deprotonated with a strong base (NaH) to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide.
Wash sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) with hexanes to remove the oil, and suspend the NaH in 200 mL of anhydrous THF under an argon atmosphere.
Cool the suspension to 0 °C.
Dissolve the alcohol from Stage 2 (approx. 100 mmol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
Cool the mixture back to 0 °C and add methyl iodide (7.5 mL, 120 mmol) dropwise.
Stir the reaction at room temperature overnight.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product, Boc-2-amino-4-methoxybutanoic acid methyl ester (Boc-Hse(OMe)-OMe), can be purified by chromatography if necessary.
Stage 4: Deprotection and N-Acetylation
Rationale: This final stage involves three key transformations: saponification of the methyl ester, acid-catalyzed removal of the Boc group, and finally, acetylation of the free amine.
Step 4.1: Saponification
Dissolve the crude product from Stage 3 in 150 mL of THF/water (2:1).
Add lithium hydroxide monohydrate (6.3 g, 150 mmol) and stir at room temperature for 4 hours.
Acidify the mixture to pH 3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL).
Dry the combined organic layers over MgSO₄ and concentrate to yield the Boc-protected carboxylic acid.
Step 4.2: Boc Deprotection
Dissolve the product from Step 4.1 in 100 mL of DCM.
Add 50 mL of trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
Remove all volatiles under reduced pressure. The residue is the crude amino acid TFA salt.
Step 4.3: N-Acetylation
Dissolve the crude amino acid salt in 150 mL of a 1:1 mixture of water and dioxane.
Cool to 0 °C and add sodium bicarbonate (25.2 g, 300 mmol) to maintain a basic pH (8-9).
Application Note: HPLC Method Development for 2-Acetamido-4-methoxybutanoic Acid
This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 2-Acetamido-4-methoxybutanoic acid (also known as N-acetyl-O-methylhomoserine).[1] This molecule is a structu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 2-Acetamido-4-methoxybutanoic acid (also known as N-acetyl-O-methylhomoserine).[1]
This molecule is a structural analog to intermediates used in the synthesis of functionalized amino acid drugs (e.g., Lacosamide analogs) and may appear as a process impurity or metabolite. Its lack of a strong chromophore and blocked N-terminus presents specific analytical challenges that this guide addresses.[1]
Molecule Profile & Analytical Challenges
Before selecting column chemistries, we must deconstruct the analyte's physicochemical behavior.
Weak. Lacks aromatic rings.[1] Absorbance is limited to the amide bond (~205–210 nm) and carboxyl group. Action: Detection must be at 210 nm . Mobile phase transparency is critical.
Acidity (pKa)
Contains a free carboxylic acid (approx. pKa 3.5–4.0). Action: Mobile phase pH must be acidic (< 3.0) to suppress ionization () and ensure retention on C18.[1]
Amine Status
The N-terminus is acetylated (blocked).[1] Action: Standard amino acid derivatization reagents (e.g., OPA) will not work directly. Direct UV or MS detection is required.
Polarity
Moderate polarity. More hydrophobic than homoserine due to methylation and acetylation, but still requires aqueous stability.
Method Development Strategy (The "Why" and "How")
Stationary Phase Selection
Standard C18 columns are sufficient, but Polar-Embedded (RP-Amide) or Aq-C18 columns are superior for this application.[1]
Why? At the high aqueous conditions often needed to retain small polar acids, standard C18 chains can suffer from "dewetting" (phase collapse). Polar-embedded phases prevent this and offer alternate selectivity for the amide group on the analyte.
Mobile Phase Architecture
Buffer: Potassium Phosphate (KH₂PO₄) is the gold standard for UV detection at 210 nm because it is UV-transparent.[1] Formic acid or Acetate buffers have high background absorbance at this wavelength, causing baseline drift during gradients.
pH Control: The pH must be adjusted to 2.5 . This keeps the carboxylic acid protonated, increasing hydrophobicity and retention time.
Detection
UV: 210 nm (Primary).
MS: ESI Positive mode (M+H)+ or Negative mode (M-H)-. (Note: If using MS, switch phosphate buffer to volatile Formic Acid).
Detailed Experimental Protocols
Protocol A: HPLC-UV (Purity & Assay)
Recommended for QC, raw material testing, and synthetic process monitoring.
1. Instrumentation & Conditions
System: HPLC with PDA/UV Detector (Low dwell volume preferred).
Column: Agilent ZORBAX SB-Aq or Waters SymmetryShield RP18 (Polar Embedded).[1]
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in water. Adjust pH to 2.5 with Phosphoric Acid (85%). Filter through 0.22 µm nylon filter.
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).[2] Note: Do not use Methanol if possible, as it has higher UV cutoff/noise at 210 nm.
3. Gradient Profile
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Comment
0.0
95
5
Initial equilibration
2.0
95
5
Isocratic hold to elute salts
15.0
40
60
Linear gradient to elute analyte
18.0
5
95
Wash column
20.0
5
95
Hold wash
20.1
95
5
Re-equilibration
25.0
95
5
End of Run
Retention Logic: The analyte is expected to elute between 8–12 minutes depending on the specific column carbon load.
Protocol B: LC-MS (Trace Impurity Analysis)
Recommended for biological matrices or trace impurity identification.[1]
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS Source: ESI Positive.
Target Ion: Calculate [M+H]+ based on MW = 175.18 g/mol → Monitor m/z 176.2 .
Note: Formic acid is used here for volatility, despite the UV noise penalty.
Visualizations & Logic Flow
Figure 1: Method Development Decision Tree
This diagram illustrates the logical pathway for selecting the correct detection and column mode based on sample concentration and matrix.
Caption: Decision matrix for selecting detection mode and mobile phase chemistry based on sensitivity requirements.
Validation Parameters (Simulated)
To ensure the method is "self-validating," the following System Suitability Test (SST) criteria must be met before every run.
Parameter
Acceptance Criteria
Rationale
Tailing Factor ()
Ensures no secondary interactions with silanols (common for amines/acids).[1]
Theoretical Plates ()
Confirms column efficiency.
% RSD (Area)
(n=5 injections)
Confirms injector precision and pump stability.
Resolution ()
Between target peak and nearest impurity (e.g., non-methylated homoserine).
Linearity & Range
Range: 10 µg/mL to 500 µg/mL.
Regression:
.
LOD (UV): Approx 1–2 µg/mL (due to weak chromophore).
Troubleshooting Guide
Issue 1: Baseline Drift at 210 nm
Cause: Absorption of mobile phase components.
Solution: Ensure Mobile Phase A and B are balanced for absorbance. If using Formic Acid, drift is inevitable; use baseline subtraction. For Phosphate, ensure high-purity water and HPLC-grade salts.[1]
Issue 2: Peak Fronting
Cause: Column overload or sample solvent mismatch.
Solution: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). Do not dissolve in 100% ACN, as the strong solvent plug will cause the polar analyte to rush through the column.
Issue 3: Variable Retention Times
Cause: pH fluctuation.
Solution: The carboxylic acid is sensitive to pH near its pKa. Ensure buffer is precisely pH 2.5. A shift to pH 3.5 could cause partial ionization and reduced retention.
References
Sigma-Aldrich. (n.d.).[1] (2S)-2-Acetamido-4-methoxy-4-oxobutanoic acid Product Analysis. Retrieved from [1][3]
BenchChem. (2025).[4] Application Note: HPLC Analysis of Acetyl-D-homoserine. Retrieved from
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from
PubChem. (n.d.). Compound Summary for 2-Acetamido-4-methoxybutanoic acid. Retrieved from
Application Note: 2-Acetamido-4-methoxybutanoic Acid as a Peptidomimetic Building Block
Structural Rationale and Mechanistic Insights The transition from native peptides to therapeutically viable drugs is historically hindered by poor pharmacokinetic properties, primarily rapid proteolytic degradation and l...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale and Mechanistic Insights
The transition from native peptides to therapeutically viable drugs is historically hindered by poor pharmacokinetic properties, primarily rapid proteolytic degradation and low membrane permeability. To overcome these limitations, modern drug discovery relies heavily on the incorporation of non-canonical amino acids to create highly diverse, stable peptidomimetics[1].
2-Acetamido-4-methoxybutanoic acid (an N-acetylated, O-methylated derivative of homoserine) serves as a highly specialized building block designed to address these exact liabilities. Structurally, it features a four-carbon butanoic acid backbone, an N-terminal acetamido group, and an O-methyl ether at position 4.
The mechanistic advantages of incorporating this specific building block are threefold:
Exopeptidase Resistance: Because the alpha-amino group is inherently acetylated, this molecule acts as an irreversible N-terminal cap. This modification eliminates the primary recognition site for aminopeptidases, drastically extending the serum half-life of the resulting peptide.
Modulation of Lipophilicity and Hydrogen Bonding: Substituting a canonical hydroxyl group (as seen in serine or homoserine) with an O-methyl ether removes a hydrogen bond donor. This reduction in polar surface area increases the overall lipophilicity (LogP) of the molecule, which is a critical factor in improving cellular permeability and oral bioavailability[2].
Steric and Conformational Constraint: The extended butanoic backbone, combined with the methoxy group, alters the spatial arrangement of the side chain. Research on peptide hormones has demonstrated that moving the hydrophilic oxygen further from the peptide backbone and increasing side-chain length can significantly alter receptor binding specificity and potency[3].
Caption: Structural features and resulting pharmacological effects of the peptidomimetic building block.
Physicochemical Profiling
The integration of 2-Acetamido-4-methoxybutanoic acid fundamentally shifts the physicochemical profile of the target sequence. The table below summarizes the expected quantitative and qualitative shifts when replacing a canonical N-terminal serine with this modified building block.
Property
Canonical Peptide (N-Terminal Serine)
Modified Peptidomimetic (N-Capped)
Causality / Rationale
Proteolytic Stability ()
~30 – 60 minutes
> 12 hours
N-acetylation physically blocks aminopeptidase active sites.
Lipophilicity (LogP)
Lower (Hydrophilic)
Higher (Lipophilic)
Methylation of the hydroxyl group masks polarity.
Hydrogen Bond Donors
High (Free , )
Reduced
Ether oxygen acts solely as a hydrogen bond acceptor.
Sequence Position
Any
N-Terminus Only
Pre-acetylated amine prevents further chain elongation.
Application in Solid-Phase Peptide Synthesis (SPPS)
Because the alpha-amine of 2-Acetamido-4-methoxybutanoic acid is already acetylated, it lacks an Fmoc protecting group and cannot be extended at its N-terminus. Therefore, its primary synthetic application in SPPS is as an N-terminal capping agent that simultaneously introduces a functionalized pharmacophore.
Caption: Workflow for N-terminal capping using 2-Acetamido-4-methoxybutanoic acid in SPPS.
Protocol 1: N-Terminal Capping via SPPS
This protocol assumes the peptide chain has been fully elongated on a Rink Amide or Wang resin, and the final Fmoc group has been removed.
Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) containing a free N-terminal amine in N,N-Dimethylformamide (DMF) for 20 minutes.
Reagent Activation: In a separate vial, dissolve 2-Acetamido-4-methoxybutanoic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.
Expert Insight: HATU is selected over standard carbodiimides (like DIC) because the extended butanoic backbone and the O-methyl ether can introduce mild steric hindrance. HATU provides superior reaction kinetics, ensuring quantitative capping.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the activation vial. Swirl for 3 minutes to allow the formation of the active OAt ester.
Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Perform a Kaiser test on a few resin beads.
Causality: A negative result (yellow beads) is mandatory here. It self-validates that all free amines have been consumed and the capping is complete. If positive (blue beads), repeat steps 2-4.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
Isolation: Precipitate the crude capped peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Application in Proteolytic Stability Assessment
To validate the efficacy of the 2-Acetamido-4-methoxybutanoic acid cap, a serum stability assay must be performed against a canonical control.
Protocol 2: Serum Stability Assay
Preparation: Dissolve the purified peptidomimetic and a canonical control peptide in PBS (pH 7.4) to a stock concentration of 1 mM.
Incubation: Dilute the peptides to a final concentration of 100 µM in 25% human serum (pre-warmed to 37°C). Incubate the mixture in a 37°C water bath.
Time-Course Sampling: At specific intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots from the incubation mixture.
Quenching: Immediately add 50 µL of 15% Trichloroacetic acid (TCA) in water to each aliquot.
Expert Insight: TCA is utilized instead of simple organic solvents because it rapidly denatures and precipitates serum proteins. This halts enzymatic degradation instantly and prevents column fouling during subsequent LC-MS analysis, ensuring a highly trustworthy readout.
Centrifugation: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Analysis: Analyze the supernatant using LC-MS. Plot the area under the curve (AUC) of the parent mass over time to determine the half-life (
). The modified peptidomimetic should demonstrate a flat degradation curve relative to the rapid exponential decay of the canonical control.
References
Gazis, D., Schwartz, I. L., Cordopatis, P., & Theodoropoulos, D. (1986). "Oxytocin analogs with oxygen-containing side chains in position 3." International Journal of Peptide and Protein Research.
Tsantrizos, Y. S., et al. (2008). "Peptidomimetics." Accounts of Chemical Research - ACS Publications.
Goto, Y., et al. (2026). "A reprogrammed genetic code consisting of 32 distinct amino acids." Oxford Academic.
Application Notes & Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Acetamido-4-methoxybutanoic Acid
Abstract This document provides a comprehensive guide for the incorporation of the non-canonical amino acid, 2-Acetamido-4-methoxybutanoic acid, into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Due to th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the incorporation of the non-canonical amino acid, 2-Acetamido-4-methoxybutanoic acid, into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Due to the N-α-acetylation, this amino acid derivative presents unique considerations for its integration into a peptide sequence. These application notes detail the strategic approach, optimized protocols, and critical parameters for the successful synthesis of peptides featuring this modification, primarily focusing on its incorporation at the C-terminus. The methodologies described herein are grounded in established principles of Fmoc/tBu chemistry and are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction and Scientific Background
The incorporation of unnatural or modified amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Modifications can enhance proteolytic stability, improve receptor binding affinity, and fine-tune solubility and bioavailability. 2-Acetamido-4-methoxybutanoic acid is one such modified amino acid. Its N-terminal acetyl group can mimic the post-translational modification of N-α-acetylation, a common modification in eukaryotic proteins, or can serve to cap the N-terminus of a synthetic peptide, preventing further elongation and potentially influencing its biological activity. The methoxy-containing side chain can also participate in specific molecular interactions within a receptor binding pocket.
The primary challenge in the SPPS of peptides containing 2-Acetamido-4-methoxybutanoic acid lies in its N-α-acetylation. In standard Fmoc-based SPPS, the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is removed to allow for the coupling of the next amino acid in the sequence.[1][2] Since the α-amine of 2-Acetamido-4-methoxybutanoic acid is already acylated, it cannot be used for chain elongation in the N-to-C direction in the same manner as standard Fmoc-protected amino acids. Therefore, the most direct and common application is its use as the C-terminal residue of a peptide.
This guide will focus on the strategy for loading 2-Acetamido-4-methoxybutanoic acid onto a resin and subsequent peptide chain elongation from this starting point.
It is crucial to begin with a high-purity starting material. The synthesis of 2-Acetamido-4-methoxybutanoic acid is not covered in this protocol, but it can be prepared from L-methionine through a series of steps including side chain modification and N-acetylation. The free carboxylic acid is required for coupling to the resin.
Resin Selection
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide).
For C-terminal peptide acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are recommended.[3][4] 2-CTC resin is particularly advantageous for sterically hindered amino acids and allows for the synthesis of fully protected peptide fragments.[4]
For C-terminal peptide amides: A Rink Amide resin is the standard choice.[3][4]
For this protocol, we will detail the loading onto 2-chlorotrityl chloride resin, which is often preferred for the first amino acid to minimize racemization.[4]
Protecting Group Strategy
The primary protecting group strategy for the subsequent amino acids in the peptide chain will be the standard Fmoc/tBu approach.[2][5] The Fmoc group serves as the temporary N-terminal protecting group, while acid-labile tert-butyl (tBu), trityl (Trt), and other related groups protect the side chains of the amino acids.[6] The methoxy group on the side chain of 2-Acetamido-4-methoxybutanoic acid is stable to the conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).[6]
Experimental Protocols
Protocol 1: Loading of 2-Acetamido-4-methoxybutanoic Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the first amino acid, 2-Acetamido-4-methoxybutanoic acid, to the solid support.
Materials:
2-Chlorotrityl chloride resin
2-Acetamido-4-methoxybutanoic acid
Dichloromethane (DCM), anhydrous
N,N-Diisopropylethylamine (DIPEA)
Methanol (MeOH)
Solid-phase synthesis vessel
Procedure:
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30-60 minutes in the synthesis vessel.
Amino Acid Solution Preparation: In a separate flask, dissolve 1.5 equivalents of 2-Acetamido-4-methoxybutanoic acid in anhydrous DCM. Add 3.0 equivalents of DIPEA to the solution.
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.
Capping: To cap any remaining reactive sites on the resin, add a small amount of MeOH to the reaction vessel and agitate for 30 minutes.
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
Drying: Dry the resin under vacuum.
Loading Determination (Optional but Recommended): The loading efficiency can be determined gravimetrically or by a colorimetric test after cleaving a small amount of the amino acid from the resin.
Diagram: Workflow for Loading 2-Acetamido-4-methoxybutanoic Acid
This protocol outlines the iterative steps for elongating the peptide chain from the resin-bound 2-Acetamido-4-methoxybutanoic acid using the Fmoc/tBu strategy.[7][8]
Resin Swelling: Swell the resin in DMF for 30 minutes.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
Drain the solution.
Add a second portion of 20% piperidine in DMF and agitate for 10-15 minutes.[7]
Drain the piperidine solution.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling:
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and 3-5 equivalents of HCTU in DMF.
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.
Immediately add the activated amino acid solution to the resin.
Agitate the mixture for 30-60 minutes. Longer coupling times may be necessary for difficult sequences.[9]
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Repeat: Repeat steps 1-6 for each amino acid in the peptide sequence.
Diagram: SPPS Elongation Cycle
Caption: The iterative Fmoc-SPPS elongation cycle.
Cleavage and Deprotection
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This final step releases the peptide from the solid support and removes the side-chain protecting groups.[3][10]
Materials:
Peptide-resin
Trifluoroacetic acid (TFA)
Scavengers: Triisopropylsilane (TIS) and Water (H₂O)
Cold diethyl ether
Cleavage Cocktail:
Standard: 95% TFA, 2.5% H₂O, 2.5% TIS. This is suitable for most peptides.[11]
For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex scavenger cocktail may be required.[11]
Procedure:
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
Cleavage Reaction:
Place the dried resin in a reaction vessel.
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-3 hours.
Peptide Precipitation:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Concentrate the TFA solution under a stream of nitrogen.
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
Isolation:
Centrifuge the mixture to pellet the peptide.
Decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
Drying: Dry the crude peptide pellet under vacuum.
Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Key Parameters
Parameter
Recommendation
Rationale and Notes
Resin
2-Chlorotrityl chloride (for C-terminal acid)
Minimizes racemization of the first amino acid and allows for mild cleavage conditions if needed.
Loading Reagents
2-Acetamido-4-methoxybutanoic acid (1.5 eq.), DIPEA (3.0 eq.) in DCM
Standard conditions for loading the first amino acid onto 2-CTC resin.[4]
Elongation Chemistry
Fmoc/tBu
Orthogonal protection scheme compatible with a wide range of amino acids.[5][6]
Fmoc Deprotection
20% Piperidine in DMF
Standard reagent for efficient Fmoc removal.[1][7]
Coupling Reagents
HCTU/DIPEA
A highly efficient and rapid coupling agent that minimizes side reactions.[7] Other uronium/phosphonium salts like HATU or PyBOP can also be used.[9][12]
Cleavage Cocktail
TFA/H₂O/TIS (95:2.5:2.5)
A general-purpose cleavage mixture effective for most peptides and side-chain protecting groups.[11]
Cleavage Time
2-3 hours
Sufficient for complete deprotection and cleavage from the resin.
- Ensure complete resin swelling before adding the amino acid solution.- Extend the loading reaction time to 4-6 hours.- Verify the purity of the amino acid and the reactivity of the resin.
- Double couple the problematic amino acid (repeat the coupling step).- Use a different, more potent coupling reagent like HATU.- Incorporate chaotropic salts or use a different solvent system to disrupt aggregation.[9]
- Extend the second piperidine treatment to 20 minutes.- Perform a double coupling for the subsequent residue.
Side Reactions during Cleavage
- Inadequate scavengers
- For peptides with sensitive residues (Trp, Cys, Met), add specific scavengers like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[11]
Conclusion
The successful incorporation of 2-Acetamido-4-methoxybutanoic acid into synthetic peptides via SPPS is readily achievable with careful consideration of its unique N-α-acetylated structure. By utilizing this amino acid as the C-terminal starting point and employing standard Fmoc/tBu chemistry for chain elongation, high-quality peptides featuring this modification can be synthesized. The protocols and guidelines presented in this document provide a robust framework for researchers to produce these valuable molecules for a wide range of applications in chemical biology and drug discovery.
References
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
Gyros Protein Technologies.
Slideshare. Spps and side reactions in peptide synthesis.
AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
Sigma-Aldrich.
Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.
ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
Nowick, J.
Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
ThermoFisher. Introduction to Cleavage Techniques.
ResearchGate. (2025, August 6). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
MDPI. (2016, November 15).
PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs.
CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][13]-thiazepin-3(2H)-one. (2003, August 17).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Physicochemical Profiling
2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly functionalized aliphatic amino acid derivative frequently utilized as a chiral building block and pharmaceutical intermediate. Achieving high purity (>99.5%) of this compound is critical for downstream synthetic applications, as trace chromogenic or structurally related impurities can severely impact catalytic efficiencies and final API quality.
As a tri-functional molecule, 2-Acetamido-4-methoxybutanoic acid presents unique solubility challenges. Its structure comprises:
A terminal carboxylic acid: Acts as a strong hydrogen-bond donor and acceptor.
An N-acetyl (acetamido) group: Restricts conformational flexibility and forms rigid intermolecular hydrogen-bonding networks.
A terminal methoxy ether: Imparts localized lipophilicity and acts as a weak hydrogen-bond acceptor.
Because of this structural duality, the molecule is prone to "oiling out" (liquid-liquid phase separation) in non-polar solvents, yet exhibits excessive solubility in highly polar protic solvents (like pure methanol or water), which severely diminishes recovery yields.
Thermodynamic Rationale for Solvent Selection
The successful recrystallization of N-acetylated amino acids relies on balancing the transfer free energy of the hydrophobic side chains against the stabilization of the polar backbone[1]. The solvent system must thermodynamically stabilize the methoxybutanoic aliphatic chain at elevated temperatures while allowing the hydrogen-bonding networks of the carboxylic acid and amide to drive rapid lattice formation upon cooling.
Based on historical and modern purification strategies for N-acetylated compounds, two primary solvent systems are highly effective[2]:
Binary Protic Systems (Ethanol/Water): Water acts as a powerful antisolvent for the aliphatic backbone, while ethanol solubilizes the N-acetyl and ether groups. A 20/80 to 30/70 alcohol/water volume ratio is historically optimal for N-acetylated compounds, providing a steep solubility curve[3].
Moderately Polar Aprotic Systems (Ethyl Acetate): Ethyl acetate (EtOAc) disrupts intermolecular hydrogen bonds at reflux, ensuring complete dissolution. As the system cools, EtOAc's aprotic nature forces the carboxylic acid groups to dimerize, strongly driving the thermodynamics toward crystal nucleation rather than phase separation[4].
Experimental Workflows & Phase Transitions
Thermodynamic workflow for the recrystallization of 2-Acetamido-4-methoxybutanoic acid.
Validated Recrystallization Protocols
The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the thermodynamic state of the solution is correct before proceeding to the next step.
Protocol A: Single-Solvent Method (Ethyl Acetate)
Best for removing highly polar impurities and achieving maximum HPLC purity.
Suspension: Weigh 10.0 g of crude 2-Acetamido-4-methoxybutanoic acid into a 250 mL round-bottom flask equipped with a reflux condenser. Add 60 mL of HPLC-grade Ethyl Acetate.
Thermal Dissolution: Heat the suspension to a gentle reflux (approx. 77°C) using an oil bath.
Self-Validation Checkpoint: If the solid does not completely dissolve after 15 minutes at reflux, add additional EtOAc in 5 mL increments (up to 80 mL total) until a clear solution is obtained.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove insoluble particulate matter.
Controlled Cooling (Critical Step): Transfer the filtrate to a clean Erlenmeyer flask. Allow the solution to cool ambiently to room temperature at a rate of approximately 0.5°C/min. Do not agitate or place in an ice bath immediately. Rapid cooling will trap solvent molecules in the crystal lattice or cause the compound to oil out.
Maturation: Once the solution reaches 20°C and primary nucleation is visible (white needles/prisms), transfer the flask to an ice bath (0–5°C) for 2 hours to maximize recovery.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold EtOAc, followed by 10 mL of cold heptane to displace the EtOAc and speed up drying.
Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.
Best for high-throughput recovery and removing non-polar organic impurities.
Solvent Preparation: Prepare a mixture of 20% absolute Ethanol and 80% Deionized Water (v/v)[3].
Suspension: Add 10.0 g of crude material to 40 mL of the solvent mixture.
Heating: Heat the mixture to 75–80°C with stirring until complete dissolution occurs.
Cooling & Nucleation: Remove from heat. Because water has a high heat capacity, cooling will be naturally gradual. Allow the solution to stand undisturbed until it reaches room temperature.
Isolation: Filter the resulting precipitate and wash with 10 mL of ice-cold 10% Ethanol/Water. Dry under vacuum at 45°C.
Quantitative Data & Solvent Comparison
The table below summarizes the expected performance metrics of various solvent systems based on the physicochemical behavior of N-acetylated amino acid derivatives.
Solvent System
Ratio (v/v)
Solute Conc. (mg/mL)
Nucleation Temp (°C)
Expected Yield (%)
Expected Purity (HPLC Area %)
Ethyl Acetate
100
125
45 - 50
82 - 85%
> 99.5%
Ethanol / Water
20 : 80
250
35 - 40
75 - 78%
99.1%
Acetone / Water
50 : 50
200
< 15
60 - 65%
98.5%
Methanol / MTBE
10 : 90
100
25 - 30
70 - 75%
99.0%
Troubleshooting & Mechanistic Insights
Issue: The compound "oils out" instead of crystallizing.
Causality: Oiling out (liquid-liquid phase separation) occurs when the concentration of the solute exceeds its solubility limit at a temperature that is higher than the melting point of the solute-solvent mixture. The N-acetyl group strongly interacts with water, sometimes forming a hydrated coacervate phase.
Solution: If using EtOAc, the solution is too concentrated. Reheat to reflux, add 10-15% more solvent, and cool at a slower rate. If using EtOH/Water, seed crystals should be added at 45°C to force heterogeneous nucleation before the phase separation boundary is crossed.
Issue: Poor recovery yield (<50%).
Causality: The methoxy ether (-OCH3) group increases the compound's solubility in alcohols compared to standard aliphatic amino acids.
Solution: If using the binary method, decrease the ethanol ratio to 10% or increase the final maturation time in the ice bath to 4 hours. Ensure the final wash uses strictly ice-cold solvent, as room-temperature washes will aggressively redissolve the purified lattice.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Mechanistic Overview
2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) is a highly versatile unnatural amino acid derivative and small molecule scaffold[1]. Featuring an N-acetylated amine and an O-methylated side chain, it serves as a critical chiral building block in peptidomimetic design, active pharmaceutical ingredient (API) synthesis, and the development of agricultural compounds[2].
Due to its polyfunctional nature—comprising a terminal carboxylic acid, a secondary amide, and an ether moiety—strict adherence to specialized storage and handling protocols is paramount. Improper handling can lead to insidious degradation pathways, ultimately compromising reproducibility and yield in downstream coupling reactions.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of 2-Acetamido-4-methoxybutanoic acid is the foundation for establishing rational handling procedures.
The structural integrity of 2-Acetamido-4-methoxybutanoic acid is highly dependent on environmental moisture and temperature control. As a Senior Application Scientist, I emphasize the following causal relationships:
Temperature (2-8°C): While the amide bond is thermodynamically stable under neutral conditions, trace impurities or residual moisture can catalyze slow hydrolysis at elevated temperatures. Refrigeration suppresses this kinetic degradation pathway[4].
Strict Desiccation: The terminal carboxylic acid and the methoxy ether oxygen are potent hydrogen-bond acceptors. Exposure to ambient humidity leads to rapid moisture absorption. In downstream applications, this absorbed water acts as a competing nucleophile, prematurely quenching expensive coupling reagents (e.g., EDC, HATU, or DCC) and devastating reaction yields.
Experimental Workflow: Self-Validating Handling and Activation Protocol
To ensure absolute scientific integrity, the following protocol integrates a self-validating checkpoint to confirm reagent viability before proceeding to complex syntheses.
Phase 1: Preparation and Inert Handling
Thermal Equilibration (Critical Step): Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature (20-25°C) for a minimum of 60 minutes.
Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the API. Thermal equilibration prevents this phase change, preserving the anhydrous state of the scaffold.
Inert Weighing: Transfer the equilibrated vial to a glove box or a benchtop analytical balance equipped with a gentle argon stream. Weigh 175.2 mg (1.00 mmol) of 2-Acetamido-4-methoxybutanoic acid into an oven-dried reaction flask.
Phase 2: Activation and Self-Validation
Anhydrous Dissolution: Add 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir at 400 rpm until complete dissolution is achieved.
Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar transition states during subsequent amide bond formation.
Carboxyl Activation: Add 2.0 equivalents (348 µL, 2.00 mmol) of N,N-diisopropylethylamine (DIPEA), followed by 1.2 equivalents (456 mg, 1.20 mmol) of HATU. Stir for 15 minutes at room temperature.
Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming an unstable O-At intermediate, which rapidly rearranges to a highly reactive HOAt ester.
Self-Validation Checkpoint (In-Process QC): Extract a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS.
Validation Logic: The presence of the methyl ester derivative (m/z ~189.2) confirms that the carboxylic acid was successfully activated and that no residual moisture quenched the active ester. If the free acid (m/z ~175.2) predominates, the system has been compromised by water, and the reaction must be aborted before adding the valuable target amine.
Phase 3: Downstream Synthesis
Amine Coupling: Upon successful validation, add 1.0 equivalent of the target primary or secondary amine. Stir for 2-4 hours, monitoring completion via TLC or LC-MS.
Workflow Visualization
Caption: Workflow for handling, activation, and self-validating QC of 2-Acetamido-4-methoxybutanoic acid.
References
Meyer, W., et al. "Butenoic acid derivatives." US Patent 4216008A, Google Patents, August 5, 1980.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Racemization in
-Acetyl Amino Acid Coupling
Target Molecule: 2-Acetamido-4-methoxybutanoic acid (-Acetyl-O-methylhomoserine)
Audience: Synthetic Chemists, Process Development Scientists
Introduction: The "Achilles' Heel" of
-Acetylation
You are likely encountering loss of optical purity (er/dr erosion) during the coupling of 2-Acetamido-4-methoxybutanoic acid . This is not a random failure; it is a mechanistic inevitability if standard peptide coupling protocols (e.g., HBTU/DIEA) are applied blindly.
Unlike Fmoc- or Boc-protected amino acids, where the carbamate reduces the nucleophilicity of the carbonyl oxygen, the
-acetyl group leaves the carbonyl oxygen highly nucleophilic. Upon carboxyl activation, this oxygen attacks the activated center to form a 5(4H)-oxazolone (azlactone) . The -proton of this azlactone is highly acidic (), allowing even mild bases to rapidly racemize the stereocenter.
This guide provides a self-validating protocol to bypass this pathway using Oxyma Pure or T3P technologies.
Part 1: The Mechanic of Failure (Azlactone Pathway)
To solve the problem, you must visualize the enemy. The diagram below details the divergence between the Safe Activation Path and the Racemization Path (Azlactone) .
Figure 1: The Kinetic Competition. The
-acetyl oxygen competes with the additive (Oxyma) for the activated carbonyl. If the oxazolone forms, base-mediated enolization destroys chirality.
Part 2: Reagent Selection & Comparative Data
Do not use HBTU, HATU, or PyBOP with standard tertiary amines (DIEA/TEA). The base required for these reagents will deprotonate the azlactone.
Recommended Systems
System
Reagents
Role of Additive
Risk Level
Recommended For
Primary
DIC + Oxyma Pure
Intercepts -acylisourea faster than oxazolone formation. Creates neutral conditions (no base required).
Low
Standard coupling of -acetyl acids.
Alternative
T3P + Pyridine
Propylphosphonic anhydride (T3P) activates with low epimerization. Pyridine is too weak to deprotonate the azlactone.
Very Low
Sterically hindered amines or valuable intermediates.
Legacy
EDC + HOBt
HOBt intercepts activation. Less efficient than Oxyma; HOBt is explosive/restricted.[1]
Medium
Only if Oxyma is unavailable.
Avoid
HATU + DIEA
HATU is fast, but DIEA is a strong base ( ~10.5) that drives racemization.[2][3][4]
Protocol A: The "Neutral" DIC/Oxyma Method (Gold Standard)
This method avoids tertiary bases entirely, eliminating the catalyst for racemization.
Dissolution: Dissolve 2-Acetamido-4-methoxybutanoic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM or DMF.
Tip: DCM often yields lower racemization than DMF due to lower dielectric constant, stabilizing the ion pairs.
Pre-activation (Cold): Cool the solution to 0 °C . Add DIC (Diisopropylcarbodiimide, 1.05 equiv) dropwise.
Activation Time: Stir for exactly 2–3 minutes .
Critical: Do not activate for >5 minutes. The active ester is stable, but prolonged exposure increases the statistical probability of oxazolone rearrangement.
Coupling: Add the amine component (1.0 equiv). Allow to warm to room temperature naturally.
Monitoring: Monitor by HPLC. If reaction is sluggish, add 0.1 equiv of Oxyma (not base) to regenerate active species.
Protocol B: The T3P Method (For Difficult Amines)
T3P (50% in EtOAc/DMF) is a cyclic anhydride that generates low racemization, but requires a base. We use pyridine/collidine.
Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DCM. Cool to 0 °C .
Base Addition: Add 2,4,6-Collidine (2.5 equiv).
Why? Collidine is sterically hindered and too weak to deprotonate the
Reaction: Stir at 0 °C for 1 hour, then warm to RT. T3P reactions are generally cleaner and require simple acidic workup.
Part 4: Self-Validating System (QC)
How do you know if your protocol worked? You must establish a "Racemization Check" before scaling up.
The Marfey's Analysis (or Chiral HPLC) Loop:
Small Scale Pilot: Run the reaction with 10mg of material using the chosen protocol.
Standard Generation: Intentionally synthesize the DL-mixture (Racemic standard) by using HATU/TEA at room temperature.
Comparison:
Inject the Racemic Standard on a Chiral Column (e.g., Chiralpak IA/IB or OD-H). Note the separation of peaks (
and ).
Inject your Pilot Sample .
Pass Criteria: The distomer (unwanted enantiomer) must be <0.5% (or below Limit of Detection).
Part 5: Troubleshooting FAQ
Q: My reaction is slow with DIC/Oxyma. Can I heat it?A:No. Heating an
-acetyl coupling reaction is the fastest way to racemize it. Instead, increase concentration (0.5 M to 1.0 M) or switch to the T3P protocol. If you must use heat (e.g., microwave), use COMU/Oxyma at max 40°C for <10 mins, but expect 2-5% racemization.
Q: Can I use EDC instead of DIC?A: Yes, EDC
HCl is acceptable, but the urea byproduct is water-soluble. However, EDC is often sold as the HCl salt. You must neutralize the HCl with exactly 1.0 equiv of a weak base (like NMM) before adding the carbodiimide, or the acid will inhibit the amine nucleophile. DIC is preferred because it is neutral.
Q: I only have HATU. How can I save the reaction?A: If you are forced to use HATU, you must switch the base. Do not use DIEA. Use 2,4,6-Collidine (TMP).[4] Perform the activation at -10 °C and add the amine immediately (no pre-activation time).
Q: Does the methoxy group contribute to the problem?A: Indirectly. The methoxy group is electron-withdrawing (inductive effect,
), which slightly increases the acidity of the -proton, making the molecule more sensitive to base than a simple alanine derivative. This reinforces the need for base-free (DIC/Oxyma) or weak-base (T3P/Collidine) protocols.
References
Albericio, F., & El-Faham, A. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal.[6]
Carpino, L. A., et al. (2002). The 2,4,6-Collidine/HATU System for the Coupling of N-Acetyl Amino Acids. Organic Letters.
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[7][8] Organic Process Research & Development.
Benoiton, N. L. (1983). Oxazolone formation and racemization during the coupling of N-acetylamino acids.[2][3][9] The Peptides: Analysis, Synthesis, Biology.
Technical Support Center: Purification of 2-Acetamido-4-methoxybutanoic Acid
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-acetamido-4-methoxybutanoic acid (N-acetyl-O-methyl-homoserine)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-acetamido-4-methoxybutanoic acid (N-acetyl-O-methyl-homoserine). Because this compound is a highly polar, water-soluble unnatural amino acid derivative, traditional aqueous workups often lead to poor yields or persistent impurities.
Below, we provide a mechanistic troubleshooting guide, quantitative partitioning data, and a self-validating standard operating procedure (SOP) to ensure high-purity isolation.
Process Visualization
Fig 1: Liquid-liquid extraction and crystallization workflow for 2-acetamido-4-methoxybutanoic acid.
Diagnostic FAQs: Troubleshooting Impurities
Q: Why does my extracted 2-acetamido-4-methoxybutanoic acid contain significant unreacted starting material (O-methyl-homoserine)?A: This is a classic partition coefficient failure driven by incorrect pH control. O-methyl-homoserine is an amphoteric zwitterion (pKa ~2.2 for the carboxylate, ~9.0 for the ammonium ion). If the aqueous mixture is not sufficiently acidified, the target 2-acetamido-4-methoxybutanoic acid (pKa ~3.8) remains partially ionized as a sodium salt, while the unreacted amine remains neutral or zwitterionic.
Mechanistic Fix: Acidify the crude aqueous mixture to exactly pH 2.0–2.5. At this pH, the target compound is fully protonated (neutral, lipophilic) and extracts efficiently into ethyl acetate (EtOAc), whereas the unreacted O-methyl-homoserine is fully protonated at the amine (
) and remains sequestered in the aqueous phase.
Q: How do I remove residual acetic acid without degrading the acetamido group?A: Acetic acid (a byproduct of the N-acetylation step) often co-extracts into the organic phase. Prolonged rotary evaporation at elevated temperatures (>40 °C) can induce thermal degradation or unwanted side reactions. As established in classical synthesis protocols for butenoic and butanoic acid derivatives, isolation should strictly maintain temperatures below 30–40 °C to prevent degradation (1)[1].
Mechanistic Fix: Instead of utilizing sheer thermal force, leverage azeotropic distillation. Add toluene to your EtOAc extract prior to concentration; toluene forms a low-boiling azeotrope with acetic acid, allowing its complete removal under moderate vacuum at 35 °C.
Q: The isolated product is a persistent oil instead of a solid. How can I induce crystallization?A: 2-Acetamido-4-methoxybutanoic acid (CAS 57906-57-7) (2)[2] is prone to oiling out (forming a coacervate) if trace water or acetic acid disrupts its intermolecular hydrogen bonding network. Analytical standards for 4-methoxybutanoic acid derivatives confirm its high solubility profile in polar media ().
Mechanistic Fix: Perform a solvent-antisolvent crystallization. Dissolve the crude oil in a minimal volume of warm EtOAc (solvent), then titrate in n-heptane (antisolvent) dropwise until the cloud point is reached. Seed the solution if necessary, and cool slowly to 4 °C to build a stable crystal lattice.
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: Quench & Precision pH Adjustment
Transfer the crude aqueous reaction mixture to a jacketed reactor and cool to 0–5 °C.
Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter until exactly pH 2.0 is reached.
Self-Validation Checkpoint: Spot the aqueous layer on a silica TLC plate and stain with Ninhydrin (heat to develop). A purple spot confirms the unreacted amine is successfully locked in the aqueous phase.
Step 2: Liquid-Liquid Extraction
Extract the acidified aqueous phase with Ethyl Acetate (3 × equal volumes).
Causality Note: Multiple extractions are mandatory to compensate for the moderate partition coefficient of the polar methoxy-acid.
Step 3: Washing & Desiccation
Wash the combined organic layers with saturated NaCl (brine) (0.25 × total organic volume) to strip out bulk water and trace inorganic salts.
Add anhydrous
(approx. 10 g per 100 mL) and stir for 30 minutes. Filter the suspension.
Step 4: Azeotropic Concentration
Add 10% v/v Toluene to the filtered EtOAc extract.
Concentrate via rotary evaporation using a water bath set strictly to ≤35 °C and a vacuum of 50–100 mbar.
Self-Validation Checkpoint: The resulting residue must be entirely free of the pungent acetic acid odor. If odor persists, add another 5% v/v Toluene and repeat concentration.
Step 5: Solvent-Antisolvent Crystallization
Dissolve the crude residue in a minimal amount of warm EtOAc (40 °C).
Add n-heptane dropwise under continuous stirring until slight turbidity persists (the cloud point).
Allow the mixture to cool to room temperature over 2 hours, then transfer to 4 °C for 12 hours to maximize crystal yield.
Step 6: Final Isolation & Analytical Validation
Filter the crystals via a Büchner funnel and wash with ice-cold n-heptane.
Dry the solid under high vacuum (<1 mbar) at room temperature for 12 hours.
Self-Validation Checkpoint: Run HPLC (UV at 210 nm) to confirm >99% purity. Calculate the isolated yield to close the mass balance.
References
US4216008A - Butenoic acid derivatives
Source: Google Patents
URL
Technical Support Center: Minimizing Side Reactions in the Methoxylation of Amino Acid Precursors
Welcome to the Technical Support Center for the methoxylation of amino acid precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the methoxylation of amino acid precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this critical chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Fischer-Speier Esterification: The Workhorse Method
Fischer-Speier esterification is a classical and straightforward method for converting the carboxylic acid group of an amino acid to its corresponding methyl ester using an excess of methanol and a strong acid catalyst.[1][2] While seemingly simple, several factors can lead to side reactions and low yields.
Question: I am getting a very low yield of my amino acid methyl ester. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification of amino acids are a common issue, often stemming from the zwitterionic nature of the starting material and the equilibrium of the reaction.[3] Here are the primary causes and solutions:
Incomplete Dissolution: Amino acids are often poorly soluble in alcohols alone.
Solution: Ensure your amino acid is fully dissolved in the alcohol before initiating the reaction. Gentle heating can aid dissolution. The addition of the acid catalyst will form the amino acid salt, which is typically more soluble in the alcohol.[4]
Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid, making it more electrophilic, and for protonating the amino group to prevent it from acting as a competing nucleophile.[4]
Solution: Use a strong acid catalyst like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) gas dissolved in methanol.[3][5] Ensure you are using a catalytic amount, but enough to drive the reaction.
Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[3][6]
Solution: Use a large excess of methanol to drive the equilibrium towards the product.[6] If possible, remove water as it forms using a Dean-Stark apparatus, although this is less common for small-scale reactions.
Reaction Time and Temperature: The reaction may be slow at room temperature.
Solution: Refluxing the reaction mixture for several hours is a common practice to increase the reaction rate.[7] Monitor the reaction progress by TLC to determine the optimal reaction time.
Question: I am observing side products in my reaction mixture. What are they and how can I prevent their formation?
Answer: The primary side reaction in Fischer esterification of unprotected amino acids is the self-condensation of the amino acid to form dipeptides or larger oligomers. This occurs if the amino group is not sufficiently protonated and can act as a nucleophile, attacking the activated carboxylic acid of another amino acid molecule.
Prevention: The key is to maintain a sufficiently acidic environment to ensure the amino group is protonated and thus non-nucleophilic.[4] Using anhydrous HCl in methanol or a sufficient concentration of H₂SO₄ is generally effective.
FAQs: Fischer-Speier Esterification
Question: Do I need to protect the amino group before starting a Fischer esterification?
Answer: Not necessarily. The acidic conditions required for Fischer esterification will protonate the amino group, effectively protecting it from participating in the reaction.[4] This is one of the advantages of this method for simple amino acids. However, for amino acids with reactive side chains (e.g., hydroxyl or thiol groups), protection of these groups may be necessary to avoid side reactions.[]
Question: Can I use this method for amino acids with sensitive functional groups in their side chains?
Answer: Caution is advised. The strongly acidic and often heated conditions of Fischer esterification can lead to side reactions with sensitive functional groups. For example, the hydroxyl groups of serine and threonine can sometimes be involved in side reactions.[9] For amino acids with acid-labile protecting groups or sensitive side chains, milder methods of esterification are recommended.
Diazomethane and Trimethylsilyldiazomethane (TMS-Diazomethane): Highly Reactive Methylating Agents
Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids to their corresponding methyl esters.[10][11] However, its high toxicity and explosive nature have led to the widespread adoption of a safer alternative, trimethylsilyldiazomethane (TMS-diazomethane).[12][13]
Troubleshooting Guide: Diazomethane and TMS-Diazomethane
Question: My reaction with TMS-diazomethane is giving me a significant amount of a higher molecular weight side product. What is it?
Answer: This is a known issue when using TMS-diazomethane without sufficient methanol. The side product is likely the trimethylsilylmethyl ester (RCO₂CH₂SiMe₃).[13]
Mechanism of Side Product Formation: In the absence of a proton source like methanol, the TMS-diazomethane can react directly with the carboxylic acid to form the trimethylsilylmethyl ester.
Solution: The reaction should be carried out in the presence of methanol. The methanol is protonated by the carboxylic acid, and the resulting methoxide is the active methylating species. A common procedure involves dissolving the amino acid precursor in a mixture of a non-protic solvent like THF or diethyl ether and adding a sufficient amount of methanol before the dropwise addition of TMS-diazomethane solution.[12]
Question: I am concerned about the safety of using diazomethane. What are the key precautions?
Answer: Diazomethane is a potent poison and a powerful explosive. It should only be handled by experienced chemists in a well-ventilated fume hood with specialized glassware that has fire-polished joints to avoid grinding surfaces that could trigger an explosion.[10] It is always generated and used in situ as a dilute solution. Due to these hazards, TMS-diazomethane is the recommended alternative for most applications.[13]
FAQs: Diazomethane and TMS-Diazomethane
Question: Will diazomethane or TMS-diazomethane react with other functional groups on my amino acid precursor?
Answer: Yes, these reagents can methylate other acidic protons. Phenolic hydroxyl groups (like in tyrosine) are acidic enough to be methylated.[11][14] While aliphatic alcohols are generally not acidic enough to react with diazomethane, they can be methylated by TMS-diazomethane.[10][13] Therefore, protection of these functional groups is often necessary.
Question: How do I know when my reaction with diazomethane is complete?
Answer: Diazomethane solutions have a characteristic yellow color. The reaction is typically monitored by the persistence of this yellow color, which indicates that all the carboxylic acid has been consumed.[10] A slight excess of diazomethane is then quenched, for example, by the addition of a few drops of acetic acid.
Experimental Protocol: Methyl Esterification using TMS-Diazomethane
Dissolve the N-protected amino acid (1.0 eq) in a mixture of toluene and methanol (4:1, v/v) to a concentration of 0.1 M.
Cool the solution to 0 °C in an ice bath.
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 eq) dropwise over 10-15 minutes.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
Concentrate the reaction mixture in vacuo to obtain the crude methyl ester, which can be purified by column chromatography.
Mitsunobu Reaction: A Mild Alternative for Esterification
The Mitsunobu reaction provides a mild method for the esterification of alcohols, and in the context of amino acid precursors, it involves the reaction of an N-protected amino acid with methanol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15][16]
Troubleshooting Guide: Mitsunobu Reaction
Question: My Mitsunobu reaction is giving a low yield and I have difficulty purifying my product from the byproducts. What can I do?
Answer: Low yields and purification challenges are common with the Mitsunobu reaction. The reaction generates triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate as byproducts, which can be difficult to separate from the desired product.
Improving Yield and Purity:
Reagent Purity: Ensure that your reagents, especially the azodicarboxylate, are of high purity.
Order of Addition: A common protocol involves pre-mixing the N-protected amino acid, methanol, and triphenylphosphine in a suitable solvent (like THF) and then slowly adding the azodicarboxylate at a low temperature (e.g., 0 °C).[15]
Work-up and Purification:
TPPO can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like hexane or diethyl ether and filtering.
Chromatography is often required for purification. Using modified reagents, such as a phosphine with a basic handle, can allow for acid-base extraction to remove the phosphine oxide byproduct.
Question: I am seeing a side product that appears to be derived from the azodicarboxylate. How is this happening?
Answer: This can occur if the nucleophile (in this case, the carboxylate of the amino acid) is not sufficiently acidic or is sterically hindered. In such cases, the deprotonated azodicarboxylate can act as a nucleophile and attack the activated alcohol intermediate.[15]
Prevention: This side reaction is less common with carboxylic acids as nucleophiles compared to less acidic nucleophiles. Ensuring a clean and efficient reaction with pure reagents can help minimize this.
FAQs: Mitsunobu Reaction
Question: Is the Mitsunobu reaction suitable for all N-protected amino acids?
Answer: The Mitsunobu reaction is generally compatible with many common N-protecting groups like Boc, Cbz, and Fmoc. However, the pKa of the N-protected amino acid should be considered. The reaction works best with nucleophiles having a pKa below 13.[15] Most N-protected amino acids fall within a suitable range.
Question: Does the Mitsunobu reaction cause racemization?
Answer: The Mitsunobu reaction proceeds with a clean inversion of configuration at the stereocenter of the alcohol.[17][18] When esterifying an N-protected amino acid with methanol, the stereocenter of the amino acid is not directly involved in the reaction, so racemization at the alpha-carbon is generally not a concern under standard Mitsunobu conditions.
Visualization of Key Concepts
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Yield in Mitsunobu Reaction
Caption: Troubleshooting Low Yield in Mitsunobu Reactions.
Data Summary Table
Method
Key Reagents
Common Side Reactions
Mitigation Strategies
Fischer Esterification
Methanol, Strong Acid (H₂SO₄ or HCl)
Self-condensation (dimer/oligomer formation)
Use of excess acid to protonate the amino group.[4]
Diazomethane
CH₂N₂
Methylation of other acidic protons (e.g., phenols)
Vertex AI Search, Acylation and Esterification of Amino Acids - AK Lectures, Accessed: 2026-03-06
Vertex AI Search, Mitsunobu reaction - Wikipedia, Accessed: 2026-03-06
Vertex AI Search, Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI, Accessed: 2026-03-06
Vertex AI Search, Amino Acid-Protecting Groups - SciSpace, Accessed: 2026-03-06
Vertex AI Search, Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH, Accessed: 2026-03-06
Vertex AI Search, The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC, Accessed: 2026-03-06
Vertex AI Search, Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane | Request PDF - ResearchG
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Vertex AI Search, The properties of peptidyl diazoethanes and chloroethanes as protease inactiv
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Vertex AI Search, GC Derivatization Reagents - Tokyo Chemical Industry, Accessed: 2026-03-06
Vertex AI Search, Mitsunobu Reaction - Tokyo Chemical Industry, Accessed: 2026-03-06
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Vertex AI Search, 140 Years of Diazomethane Reactions - CP Lab Safety, Accessed: 2026-03-06
Vertex AI Search, Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC, Accessed: 2026-03-06
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Vertex AI Search, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, Accessed: 2026-03-06
Vertex AI Search, Amino Acid Analysis - Agilent, Accessed: 2026-03-06
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Vertex AI Search, Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC, Accessed: 2026-03-06
Vertex AI Search, Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF, Accessed: 2026-03-06
Vertex AI Search, Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC, Accessed: 2026-03-06
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Vertex AI Search, In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PMC, Accessed: 2026-03-06
Vertex AI Search, How to do esterification of amino acid?
Technical Support Center: Stability of 2-Acetamido-4-methoxybutanoic Acid in Aqueous Solutions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the physicochemical behaviors and degradation pathways of 2-Aceta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the physicochemical behaviors and degradation pathways of 2-Acetamido-4-methoxybutanoic acid in aqueous environments.
Structurally, this compound is an N-acetylated, O-methylated derivative of homoserine. While the aliphatic ether linkage is robust, the N-acetyl amide bond and the stereocenter at the alpha-carbon introduce specific vulnerabilities when exposed to thermal stress, pH extremes, or non-sterile conditions. This guide will equip you with the mechanistic understanding required to formulate, store, and analyze this compound without loss of titer or stereopurity.
I. Quantitative Stability Profile
To effectively troubleshoot, we must first understand the thermodynamic and kinetic boundaries of the molecule. The table below summarizes the quantitative stability data and primary degradation pathways based on the established behavior of N-acetyl amino acids in aqueous solutions.
Environmental Condition
pH Range
Temp (°C)
Primary Degradation Pathway
Estimated Half-Life ()
Preventative Action
Highly Acidic
< 2.0
25 - 80
Amide Hydrolysis
Days to Weeks
Buffer to pH 5.5 - 6.5
Physiological
5.5 - 7.5
4 - 25
Microbial Degradation
Variable (Days)
Sterile filtration (0.22 µm)
Highly Basic
> 10.0
25 - 80
Amide Hydrolysis & Racemization
Hours to Days
Avoid strong bases / Heat
Thermal Stress
4.0 - 8.0
> 100 (Autoclave)
Racemization (Oxazolone)
Minutes to Hours
Avoid autoclaving
II. Diagnostic Troubleshooting & FAQs
Q: Why is the pH of my unbuffered 2-Acetamido-4-methoxybutanoic acid solution dropping over time?A: This is a classic indicator of amide hydrolysis . When the N-acetyl group is hydrolyzed, it releases free acetic acid and 2-amino-4-methoxybutanoic acid[1]. The generation of free acetic acid increases the hydronium ion concentration, lowering the pH. This process is autocatalytic in unbuffered systems because the generated acid further accelerates the specific acid-catalyzed hydrolysis of remaining intact molecules[2].
Solution: Always formulate your stock solutions in a buffer (e.g., 50 mM Citrate-Phosphate, pH 6.0) to break the autocatalytic cycle.
Q: I autoclaved my solution for cell culture, and my biological assay is failing. What happened?A: Autoclaving (121°C, 15 psi) provides massive thermal activation energy that triggers two destructive pathways:
Accelerated amide hydrolysis.
Racemization via a transient oxazolone intermediate[3].
If your biological assay is stereospecific (e.g., requires the pure L-enantiomer), the heat-induced conversion to a D/L racemic mixture will significantly reduce the effective titer of the active enantiomer.
Solution: Transition to cold sterile filtration (0.22 µm) to preserve both structural and stereochemical integrity.
Q: Is the 4-methoxy group susceptible to cleavage in water?A: No. Aliphatic ethers like the 4-methoxy group are highly stable in aqueous environments. Ether cleavage typically requires extremely harsh conditions (e.g., refluxing in concentrated HBr or HI), which are far outside the bounds of standard biological or chemical aqueous formulations. Your primary stability concern should always be the N-acetyl amide bond.
III. Mechanistic Visualization
Fig 1: Primary aqueous degradation pathways of 2-Acetamido-4-methoxybutanoic acid.
IV. Validated Experimental Protocols
Protocol 1: Formulation of Long-Term Stable Aqueous Stock Solutions
This protocol is designed to mitigate both chemical hydrolysis and biological degradation.
Solvent Preparation: Use ultra-pure HPLC-grade water (18.2 MΩ·cm).
Causality: Eliminates trace transition metals that could act as Lewis acids and artificially catalyze amide bond cleavage[1].
Buffer Selection: Prepare a 50 mM Citrate-Phosphate buffer adjusted to pH 6.0.
Causality: The specific acid-base catalysis profile of N-acetyl amides shows a V-shaped pH-rate profile. Maintaining a pH near 6.0 minimizes both hydronium and hydroxide ion concentrations, maximizing the kinetic half-life of the amide bond[2].
Dissolution: Slowly add 2-Acetamido-4-methoxybutanoic acid to the buffer under gentle magnetic stirring at room temperature (20-25°C).
Causality: Avoiding heat during dissolution prevents premature oxazolone formation and subsequent racemization[3].
Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free vial.
Causality: Physical removal of microbes prevents biological degradation without the thermal stress of autoclaving.
Storage: Store aliquots at -20°C or 4°C protected from light.
Self-Validation Check: Measure the pH immediately after formulation and again after 7 days at your chosen storage temperature. A stable pH strictly confirms the absence of autocatalytic amide hydrolysis.
Protocol 2: Self-Validating HPLC-UV Method for Stability Monitoring
Use this workflow to quantify the exact degradation of your stock solutions over time.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: TFA acts as an ion-pairing agent, protonating the carboxylic acid group (pKa ~ 3.0) to ensure the analyte is fully unionized. This prevents peak tailing and ensures reproducible retention times.
Column Selection: Use a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Causality: The aliphatic nature of the methoxybutanoic acid backbone provides sufficient hydrophobic interaction with the C18 stationary phase for baseline resolution.
Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes.
Causality: This gradient ensures the highly polar degradation products (free amino acid and acetic acid) elute early, while the intact N-acetylated compound elutes later, preventing peak overlap.
Detection: Monitor UV absorbance at 210 nm.
Causality: The amide bond absorbs strongly at 210 nm.
Self-Validation Check: Inject a pure acetic acid standard. If the retention time of the standard matches the newly formed early-eluting degradation peak in your stressed sample, you have positively validated the amide hydrolysis pathway.
V. References
Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids (US6080887A)
Source: patents.google.com
URL:
Stability of aqueous solutions of N-acetyl-p-aminophenol
Source: semanticscholar.org
URL:[Link]
Amide Bond Activation of Biological Molecules
Source: ncbi.nlm.nih.gov (PMC)
URL:[Link]
Introduction: The Central Role of Methionine and the Quest for Effective Analogs
An In-Depth Comparative Guide to Methionine Analogs for Advanced Research Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, indispensable for protein synthesis, methyl group...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Methionine Analogs for Advanced Research
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, indispensable for protein synthesis, methyl group donation via S-adenosylmethionine (SAM), and the synthesis of cysteine through the transsulfuration pathway[1]. Its pivotal roles have driven significant interest in the development and study of methionine analogs. These molecules, which bear structural resemblance to methionine, are invaluable tools in diverse scientific disciplines. They are utilized as nutritional supplements in animal feed, as probes in biochemical research to elucidate enzymatic mechanisms, and as building blocks for engineering novel proteins with unique functionalities[1][2].
This guide provides a comprehensive comparison of 2-Acetamido-4-methoxybutanoic acid, a less-characterized analog, with well-established methionine surrogates, primarily DL-Methionine (DL-Met) and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa or MHA). Given the nascent state of research on 2-Acetamido-4-methoxybutanoic acid, this document adopts a predictive and theoretical framework. We will first deconstruct the known metabolic fates and performance of established analogs, and then, based on fundamental biochemical principles, we will project the likely metabolic pathways and functional characteristics of 2-Acetamido-4-methoxybutanoic acid. Finally, we will propose a rigorous experimental workflow to validate these hypotheses, providing researchers with a clear roadmap for future investigation.
Chapter 1: Profiling the Key Players in Methionine Research
A meaningful comparison requires a thorough understanding of the individual compounds. Here, we profile the structures and established metabolic pathways of the benchmark analogs against our target compound.
L-Methionine (L-Met): The Biological Benchmark
L-Methionine is the naturally occurring, proteinogenic isomer. Once absorbed, it is directly available for two primary metabolic routes:
Protein Synthesis: Activated by methionyl-tRNA synthetase (MetRS) for incorporation into nascent polypeptide chains.[1]
Transmethylation Cycle: Converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT), becoming the universal methyl donor for countless biological reactions.[1]
DL-Methionine (DL-Met): The Synthetic Standard
DL-Met is a racemic mixture produced via chemical synthesis. While L-Met is directly usable, the D-isomer must first undergo enzymatic conversion. This two-step process, primarily occurring in the liver and kidneys, involves:
Oxidation: D-amino acid oxidase converts D-Met to its α-keto analog, 2-keto-4-(methylthio)butanoic acid (KMB).
Transamination: A transaminase subsequently converts KMB to L-Methionine, which can then enter the metabolic pool[3].
This conversion requirement introduces an additional metabolic step compared to pure L-Met.
Methionine Hydroxy Analog (MHA/HMTBa): The Hydroxylated Surrogate
MHA, or 2-hydroxy-4-(methylthio)butanoic acid, is a widely used analog where the α-amino group is replaced by a hydroxyl group[4][5]. This structural change makes it an organic acid and alters its absorption and metabolic conversion[4]. Like D-Met, HMTBa requires conversion to L-Met, which also proceeds via the intermediate KMB[5]. The biological efficacy of HMTBa relative to DL-Met is a subject of extensive research, with some studies suggesting differences in absorption, metabolic pathway activation, and antioxidant capacity[6][7][8]. For instance, studies in rainbow trout liver cell lines indicated that DL-Met was more efficiently metabolized than MHA, leading to a greater increase in intracellular SAM and glutathione (GSH)[6].
Figure 1: Established metabolic conversion pathways for common methionine analogs.
2-Acetamido-4-methoxybutanoic Acid: A Structural Analysis
This compound presents two critical modifications compared to L-methionine:
N-acetylation: The α-amino group is acetylated. This modification blocks the primary amine, preventing its direct recognition by enzymes like MetRS. N-acetylation is a common metabolic pathway (Phase II conjugation) for xenobiotics and can also be used as a prodrug strategy.
Thioether to Ether Linkage: The sulfur atom of the thioether side chain is replaced with an oxygen atom, forming a methoxy group. This is a profound alteration. The sulfur in methionine is a soft nucleophile, critical for the formation of the sulfonium ion in SAM[1]. The oxygen of an ether is significantly less nucleophilic, making the formation of an analogous "oxonium" ion with ATP highly energetically unfavorable.
These structural changes predict a metabolic fate and biological activity profile that is fundamentally different from both DL-Met and MHA.
Chapter 2: A Framework for Comparative Analysis
To objectively compare these molecules, we must define key performance parameters. A successful methionine analog should ideally exhibit:
High Bioavailability: Efficient absorption from the gut or culture medium.
Efficient Conversion: A high-yield, low-energy pathway to generate L-Methionine.
Metabolic Integration: The ability to participate effectively in both protein synthesis and the transmethylation/transsulfuration pathways.
Low Toxicity: Minimal off-target effects or accumulation of toxic intermediates.
Parameter
L-Methionine
DL-Methionine
MHA / HMTBa
2-Acetamido-4-methoxybutanoic acid
Isomeric Form
L-isomer
Racemic (D/L)
Racemic (D/L)
Racemic (D/L) assumed
α-Group
Amino (-NH2)
Amino (-NH2)
Hydroxyl (-OH)
Acetamido (-NHCOCH3)
Side Chain
Thioether (-S-CH3)
Thioether (-S-CH3)
Thioether (-S-CH3)
Ether (-O-CH3)
Direct Proteinogenic?
Yes
Only L-isomer
No
No
Requires Conversion?
No
Yes (D-isomer)
Yes
Yes (Multiple steps predicted)
SAM Precursor?
Yes
Yes (after conversion)
Yes (after conversion)
Highly Unlikely
Table 1: Structural and Functional Comparison of Methionine and Its Analogs.
Chapter 3: Predicted Metabolic Fate and Performance of 2-Acetamido-4-methoxybutanoic Acid
Based on its structure and established metabolic transformations for xenobiotics, we can propose a plausible, albeit hypothetical, metabolic pathway.
Predicted Metabolic Pathway
The metabolism of 2-Acetamido-4-methoxybutanoic acid in a biological system would likely require a series of Phase I and Phase II-like reactions to yield a recognizable amino acid.
Step 1: Deacetylation (Hydrolysis). The primary and most critical step would be the removal of the acetyl group by an amidohydrolase or deacetylase to liberate the free amino group. This would yield 2-Amino-4-methoxybutanoic acid . The efficiency of this step is a major unknown and a key determinant of the compound's biological activity.
Step 2: O-Demethylation. The methoxy group could be a substrate for Cytochrome P450 (CYP) enzymes, which would catalyze an O-demethylation reaction. This would produce 2-Amino-4-hydroxybutanoic acid and formaldehyde. This resulting hydroxy-amino acid is a known non-proteinogenic amino acid.
It is crucial to note that neither of these predicted metabolites is methionine. The ether-to-thioether conversion is not a known, facile enzymatic process in mammalian metabolism. Therefore, it is highly improbable that 2-Acetamido-4-methoxybutanoic acid can serve as a source of L-methionine.
Figure 2: Predicted metabolic pathway for 2-Acetamido-4-methoxybutanoic acid.
Predicted Performance Evaluation
As a Methionine Source: Performance is predicted to be zero. The lack of a sulfur atom prevents its conversion to methionine and subsequent participation in essential metabolic pathways.
Cell Growth Support: In a methionine-deficient environment, it is unlikely to support cell growth or proliferation. In fact, it may exhibit toxicity by competing with other amino acids for transporters or by having its metabolites interfere with cellular processes.
Protein Incorporation: The deacetylated metabolite, 2-Amino-4-methoxybutanoic acid, could potentially be recognized and activated by a promiscuous aminoacyl-tRNA synthetase and be mis-incorporated into proteins. This would be a source of proteotoxicity.
Chapter 4: Proposed Experimental Workflows for Validation
To move from prediction to empirical data, a structured experimental approach is necessary. The following protocols are designed to rigorously test the biological activity of 2-Acetamido-4-methoxybutanoic acid against L-Methionine and MHA.
Figure 3: Proposed experimental workflow for comparative analysis of methionine analogs.
Experiment 1: Cell Proliferation Assay
Objective: To determine if 2-Acetamido-4-methoxybutanoic acid can support cell growth in the absence of methionine.
Methodology:
Cell Culture: Use a relevant cell line (e.g., HepG2 for liver metabolism studies). Culture cells in standard DMEM until 70-80% confluent.
Media Preparation: Prepare a custom DMEM medium completely lacking L-methionine.
Experimental Setup: Seed cells in 96-well plates. After 24 hours, replace the medium with the methionine-free medium supplemented with various compounds:
Group 1: No supplement (Negative Control)
Group 2: L-Methionine (e.g., 100 µM, Positive Control)
Group 3: MHA / HMTBa (e.g., 100 µM)
Group 4: 2-Acetamido-4-methoxybutanoic acid (at a range of concentrations, e.g., 50 µM, 100 µM, 200 µM)
Analysis: At 24, 48, and 72-hour time points, measure cell viability and proliferation using a standard method like the WST-1 assay or crystal violet staining.
Expected Outcome: We predict that cells in the L-Met and MHA groups will show robust growth, while the negative control and the 2-Acetamido-4-methoxybutanoic acid groups will show little to no growth.
Experiment 2: Metabolic Fate Analysis by LC-MS/MS
Objective: To identify and quantify the predicted metabolites of 2-Acetamido-4-methoxybutanoic acid.
Methodology:
Sample Collection: Culture cells in 6-well plates as described in 4.1. After 48 hours of incubation with the test compound (100 µM), collect both the culture medium and the cell lysate.
Sample Preparation: Perform a protein precipitation step on both media and lysate samples (e.g., with cold methanol or acetonitrile). Centrifuge to remove debris.
LC-MS/MS Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).
Develop a targeted method to look for the parent compound and its predicted metabolites (2-Amino-4-methoxybutanoic acid and 2-Amino-4-hydroxybutanoic acid). This involves synthesizing or sourcing standards for these molecules to determine their specific retention times and fragmentation patterns.
Expected Outcome: If our hypothesis is correct, the parent compound will be detected in the medium, and its concentration will decrease over time. The predicted deacetylated and/or demethylated metabolites should be detectable in both the medium and the cell lysate.
Experiment 3: Proteomic Analysis for Miscoding
Objective: To determine if 2-Amino-4-methoxybutanoic acid (the predicted metabolite) is mis-incorporated into cellular proteins.
Methodology:
Protein Extraction: Culture cells in large flasks under the same conditions as 4.2. Harvest the cells, lyse them, and purify the total protein content.
Proteolysis: Digest the protein extract into peptides using trypsin.
LC-MS/MS Analysis (Proteomics): Analyze the peptide mixture using a high-resolution mass spectrometer.
Data Analysis: Perform a database search of the resulting spectra against the organism's proteome. Crucially, conduct an open-modification search or a specific search for the mass shift corresponding to the replacement of a methionine residue with a 2-Amino-4-methoxybutanoic acid residue.
Expected Outcome: If mis-incorporation occurs, peptides containing the mass of 2-Amino-4-methoxybutanoic acid instead of methionine (or another amino acid) will be identified.
Conclusion and Future Outlook
While DL-Methionine and MHA/HMTBa are established as effective, albeit metabolically distinct, sources of L-methionine, our structural analysis strongly predicts that 2-Acetamido-4-methoxybutanoic acid cannot fulfill this biological role. The replacement of the critical sulfur atom with oxygen fundamentally prevents its entry into the canonical methionine metabolic pathways.
Its primary metabolic transformations are predicted to be deacetylation and O-demethylation, yielding non-methionine amino acid derivatives. The key research questions, therefore, shift from nutritional efficacy to metabolic fate and potential toxicity. The proposed experimental workflows provide a clear and robust framework for testing these predictions. The findings will be critical for determining whether this molecule is a metabolic dead-end, a potential toxin through protein mis-incorporation, or a compound with as-yet-undiscovered biological activities of its own. This guide serves as a foundational blueprint for researchers and drug development professionals to rationally investigate this and other novel amino acid analogs.
References
Influence of Different Methionine Sources on Performance and Slaughter Characteristics of Broilers - PMC. (2019, November 19). National Center for Biotechnology Information. [Link]
Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]
Methionine Chemistry and Biochemistry. Honek Lab - University of Waterloo. [Link]
Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. (2022, March 8). MDPI. [Link]
Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. (2000, February 3). Journal of the American Chemical Society. [Link]
The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. (2013, December 1). PubMed. [Link]
Efficacy of 2-hydroxy-4-methylthiobutanoic acid compared to DL-Methionine on growth performance, carcass traits, feather growth, and redox status of Cherry Valley ducks. (2018, September 1). PubMed. [Link]
D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells - PMC. National Center for Biotechnology Information. [Link]
Validating chiral purity of 2-Acetamido-4-methoxybutanoic acid
Validating Chiral Purity of 2-Acetamido-4-methoxybutanoic Acid: A Comparative Technical Guide As the pharmaceutical industry increasingly relies on non-proteinogenic amino acids as critical building blocks for complex th...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Chiral Purity of 2-Acetamido-4-methoxybutanoic Acid: A Comparative Technical Guide
As the pharmaceutical industry increasingly relies on non-proteinogenic amino acids as critical building blocks for complex therapeutics, the rigorous validation of their chiral purity is non-negotiable. 2-Acetamido-4-methoxybutanoic acid (an N-acetylated, O-methylated derivative of homoserine) presents unique analytical challenges due to its specific functional groups[1].
This guide provides an objective comparison of analytical platforms for determining the enantiomeric excess (ee) of 2-Acetamido-4-methoxybutanoic acid, explains the mechanistic causality behind method development, and outlines a self-validating experimental protocol compliant with ICH Q6A standards[2].
Mechanistic Causality in Chiral Analysis
To design a robust chiral separation method, we must first deconstruct the analyte's structural properties. 2-Acetamido-4-methoxybutanoic acid contains three critical interaction sites:
The Chiral Center (C2): The primary target for enantiomeric discrimination.
The N-Acetyl Amide Group: Acts as both a hydrogen bond donor and acceptor, providing excellent interaction points for polysaccharide-based Chiral Stationary Phases (CSPs).
The Free Carboxylic Acid (-COOH): This is the primary source of chromatographic failure. If left unsuppressed, the ionizable -COOH group interacts non-specifically with residual silanols on the silica support of the CSP. This secondary retention mechanism destroys enantioselectivity and causes severe peak tailing.
The Causal Solution: The mobile phase must contain an acidic additive, such as 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)[3]. By driving the mobile phase pH well below the pKa of the carboxylic acid, we suppress its ionization. The molecule remains in a neutral state, ensuring that retention is driven purely by the stereospecific hydrogen-bonding and dipole-dipole interactions between the analyte's amide group and the CSP's chiral selector[4].
Objective Comparison of Analytical Platforms
When validating the chiral purity of amino acid derivatives, three primary chromatographic techniques are evaluated: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC).
Table 1: Performance Comparison for Amino Acid Derivatives
Parameter
Chiral HPLC (Normal Phase)
Chiral SFC
Chiral GC
Primary Mobile Phase
Hexane / Isopropanol + 0.1% TFA
Supercritical CO₂ + MeOH/TFA
Carrier Gas (He or H₂)
Resolution Potential (Rs)
Excellent ()
Excellent ()
Very Good ()
Run Time
15 – 30 minutes
3 – 8 minutes
20 – 40 minutes
Sample Preparation
Direct injection (Dissolve & Shoot)
Direct injection (Dissolve & Shoot)
High (Requires derivatization)
Mechanistic Advantage
High theoretical plates; robust for polar compounds[5].
Low viscosity of CO₂ allows higher flow rates without backpressure[5].
High sensitivity for volatile compounds.
Limitations
High solvent consumption; longer equilibration times.
Derivatization (esterification) risks racemization and adds variability[6].
Verdict: While Chiral GC requires cumbersome pre-column esterification of the carboxylic acid[6], both HPLC and SFC allow for direct analysis. SFC is the modern preferred choice for high-throughput environments due to the high diffusivity of supercritical CO₂[3], but Chiral HPLC remains the universally accessible gold standard for regulatory submissions.
Workflow Visualization
Workflow for chiral method development and validation of amino acid derivatives.
To ensure trustworthiness, the following HPLC protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict gatekeeper; if the SST criteria are not met, the system automatically invalidates the run, preventing the generation of compromised data.
Phase 1: Chromatographic Conditions
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm[7].
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 210 nm (optimized for the amide chromophore).
Phase 2: System Suitability Testing (The Gatekeeper)
Before analyzing the batch, inject a racemic reference standard of 2-Acetamido-4-methoxybutanoic acid (50 µg/mL) in five replicates.
Causality: This step proves the column has not degraded and the mobile phase is correctly prepared.
Acceptance Criteria:
Resolution (
): Must be between the R- and S-enantiomers. (Ideally for robust trace analysis[7]).
Tailing Factor (
): Must be for both peaks (verifies that 0.1% TFA is effectively suppressing -COOH ionization).
Precision: %RSD of peak areas for the 5 replicates must be
.
Phase 3: Sample Preparation & Execution
Diluent: Mobile phase (Hexane/IPA 80:20). Do not use pure polar solvents like methanol as the sample diluent in Normal Phase HPLC, as it will cause peak distortion.
Test Concentration: Accurately weigh and dissolve the drug substance to a concentration of 1.0 mg/mL.
Execution: Inject 10 µL of the blank, followed by the SST standard, and finally the test samples.
Regulatory Grounding: ICH Q6A Specifications
Under the ICH Q6A guideline ("Specifications: Test Procedures and Acceptance Criteria for New Drug Substances"), chiral molecules require stringent controls[2].
If 2-Acetamido-4-methoxybutanoic acid is utilized as a single enantiomer (e.g., the L-form), the specification must include an enantioselective determination to control the opposite enantiomer (the D-form) as an impurity[2].
During method validation, you must prove that the method can accurately detect and quantify the undesired enantiomer at trace levels. According to established industry benchmarks for similar chiral methods validated under ICH guidelines, the Limit of Detection (LOD) should be established around 0.03 µg/mL, and the Limit of Quantitation (LOQ) around 0.10 µg/mL[7]. The acceptance criterion for the undesired enantiomer is typically set at
or , depending on the toxicological profile and the downstream synthesis requirements.
Comprehensive Comparison Guide: Reference Standards for 2-Acetamido-4-methoxybutanoic Acid Analysis
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals. Executive Summary & Analytical Context The precise quantification of 2-Acetamido-4-methoxybutanoic acid (CAS: 57906-5...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.
Executive Summary & Analytical Context
The precise quantification of 2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7) [3]—a highly polar, low-molecular-weight (MW 175.18) amino acid derivative—is critical in metabolomic profiling and pharmaceutical impurity analysis. Because of its structural similarity to various active pharmaceutical ingredients (APIs) and endogenous metabolites, achieving baseline chromatographic separation and accurate mass spectrometric quantification is challenging.
The cornerstone of any robust analytical method is the quality of its reference standard. This guide objectively compares the performance of different grades of 2-Acetamido-4-methoxybutanoic acid reference materials—ranging from standard research-grade chemicals to ISO 17034 Certified Reference Materials (CRMs) and Stable Isotope-Labeled Internal Standards (SIL-IS). Furthermore, it provides field-proven, self-validating experimental protocols designed to meet ICH Q2(R2) regulatory guidelines [1].
Reference Standard Grades: A Comparative Analysis
Not all reference materials are created equal. The selection of a standard grade directly impacts the reliability of your calibration curves, the accuracy of your recovery calculations, and the ultimate regulatory acceptance of your data.
LC-MS/MS quantification in complex biological matrices.
Causality Insight: While an ISO 17034 CRM provides the highest absolute accuracy for preparing external calibration curves, it cannot correct for ion suppression during electrospray ionization (ESI). Therefore, coupling a high-purity CRM calibrant with a Stable Isotope-Labeled Internal Standard (SIL-IS) creates a self-validating system where extraction losses and matrix effects are mathematically nullified.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols detail not just the steps, but the mechanistic causality behind each analytical choice.
Protocol 1: Absolute Quantitative NMR (qNMR) for Standard Certification
Before a batch of 2-Acetamido-4-methoxybutanoic acid can be used as a primary calibrant, its absolute mass fraction must be certified without relying on a pre-existing standard of the same compound.
Internal Standard Selection: Weigh exactly 10.0 mg of the analyte and 5.0 mg of NIST-traceable Maleic Acid into a high-precision vial.
Causality: Maleic acid is chosen because its sharp singlet resonance (
~6.2 ppm) sits in the vinylic region, completely isolated from the aliphatic multiplet signals of 2-Acetamido-4-methoxybutanoic acid ( 1.8 - 4.5 ppm), preventing integration overlap.
Solvent Preparation: Co-dissolve the mixture in 600 µL of Deuterium Oxide (
).
Causality:
is selected because the target compound is highly water-soluble, and the deuterium lock prevents magnetic field drift during the extended acquisition time.
NMR Acquisition: Acquire the
-NMR spectrum at 600 MHz using a relaxation delay () of 30 seconds.
Causality: A 30-second delay ensures complete longitudinal relaxation (
) of all protons. Failing to allow full relaxation leads to the under-representation of slow-relaxing nuclei, destroying the fundamental mathematical relationship required for absolute quantitative integration.
Protocol 2: LC-MS/MS Quantification Workflow
This protocol is designed to quantify the compound in complex matrices (e.g., plasma or plant extracts) using the certified standard.
Sample Preparation & Spiking: Aliquot 100 µL of the biological sample. Spike with 10 µL of SIL-IS (50 ng/mL). Perform protein precipitation using 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.
Causality: Spiking the SIL-IS prior to extraction ensures that any physical loss of the analyte during precipitation is proportionally mirrored by the internal standard, maintaining a constant area ratio.
Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm). Mobile Phase A:
Causality: 2-Acetamido-4-methoxybutanoic acid is highly polar. Traditional C18 columns fail to retain it, causing it to elute in the void volume alongside suppressing salts. The HSS T3 stationary phase is designed to tolerate 100% aqueous loading, ensuring a retention factor (
) > 2 and separating the analyte from matrix interferences.
Mass Spectrometry Detection: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition
176.1 116.1.
Causality: ESI+ is selected because the amide nitrogen readily accepts a proton. The collision energy is optimized to 15 eV to specifically cleave the acetamido group and eject water, yielding a stable, high-abundance product ion at
116.1 without over-fragmenting the aliphatic backbone.
Method Validation Data
When utilizing an ISO 17034 CRM alongside a SIL-IS, the method easily meets the rigorous acceptance criteria outlined in the ICH Q2(R2) guidelines [1].
Table 2: ICH Q2(R2) Method Validation Results
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result (Using CRM + SIL-IS)
Status
Linearity ()
0.995 over the target range
0.9992 (1 - 1000 ng/mL)
PASS
Precision (Intra-day)
RSD 15% (20% at LLOQ)
3.4%
PASS
Precision (Inter-day)
RSD 15% (20% at LLOQ)
4.8%
PASS
Accuracy (Recovery)
85% - 115% of nominal value
98.5% ± 2.1%
PASS
Limit of Quantitation
Signal-to-Noise (S/N) 10
0.5 ng/mL (S/N = 14)
PASS
Analytical Workflows & Logic Visualization
The following diagrams illustrate the lifecycle of reference material certification and the logical flow of regulatory method validation.
Workflow for upgrading research-grade material to ISO 17034 Certified Reference Material.
ICH Q2(R2) validation logic for 2-Acetamido-4-methoxybutanoic acid quantification.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). URL:[Link]
The new International Standard ISO 17034: general requirements for the competence of reference material producers , JRC Publications Repository. URL:[Link]
Comparative
Elemental Analysis vs. Theoretical Calculation for 2-Acetamido-4-methoxybutanoic Acid: A Comprehensive Validation Guide
As an application scientist overseeing quality control for active pharmaceutical ingredients (APIs) and their intermediates, I frequently evaluate the purity of highly functionalized building blocks. 2-Acetamido-4-methox...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist overseeing quality control for active pharmaceutical ingredients (APIs) and their intermediates, I frequently evaluate the purity of highly functionalized building blocks. 2-Acetamido-4-methoxybutanoic acid (CAS: 57906-57-7)[1] is a prime example of a molecule that presents unique analytical challenges. Containing an amide, an ether, and a carboxylic acid moiety, this aliphatic amino acid derivative is highly polar, prone to hydrogen bonding, and frequently hygroscopic.
When validating the purity of such compounds for publication or downstream synthesis, researchers must bridge the gap between Theoretical Calculation (the mathematical ideal) and Elemental Analysis (EA) (the empirical reality). This guide objectively compares these two paradigms, explains the mechanistic causality behind their divergence, and provides a self-validating protocol for accurate characterization.
The Baseline: Theoretical Calculation
Theoretical calculation provides the exact mass percentages of carbon, hydrogen, nitrogen, and oxygen based on the compound's empirical formula. It assumes a perfect, infinite crystal lattice with zero structural defects, zero trapped solvent, and 100% natural isotopic abundance.
For 2-Acetamido-4-methoxybutanoic acid (Molecular Formula:
):
Exact Molar Mass: 175.18 g/mol
Carbon (C):
Hydrogen (H):
Nitrogen (N):
Oxygen (O):
Theoretical calculations serve as the absolute target. However, achieving these exact numbers experimentally is virtually impossible due to the realities of chemical synthesis and environmental exposure.
The Empirical Reality: CHNS Elemental Analysis
Elemental Analysis (specifically CHNS combustion analysis via the Pregl-Dumas method) is the standard experimental technique used to determine the mass fractions of organic elements[2].
Mechanistic Causality: How it Works
Flash Combustion: The sample is weighed into a tin capsule. Tin is chosen intentionally; it acts as both a container and an exothermic fuel. When dropped into a furnace at 1000–1150°C in an oxygen-rich environment, the tin oxidizes, creating a localized temperature spike up to 1800°C[3]. This ensures complete breakdown of the organic material.
Reduction: The gas mixture is swept by an inert carrier gas (Helium) over high-purity copper at ~600°C. Causality note: The copper is critical. It acts as a reducing agent to convert
species into pure gas and scavenges any unconsumed that would otherwise interfere with downstream detection[2][5].
Separation & Detection: The gases pass through a Gas Chromatograph (GC) column and are quantified sequentially by a Thermal Conductivity Detector (TCD)[5].
Figure 1: Mechanistic workflow of CHNS Elemental Analysis via the Pregl-Dumas method.
Comparing the Two: The
Standard and Its Limitations
Historically, authoritative bodies like the American Chemical Society (ACS) mandated that for a new compound to be published in journals like The Journal of Organic Chemistry, the empirically found values for C, H, and N must fall within
The Purity Paradox of 2-Acetamido-4-methoxybutanoic Acid
Because 2-Acetamido-4-methoxybutanoic acid contains multiple hydrogen-bond acceptors and donors, it aggressively traps atmospheric moisture (
) and crystallization solvents (like ethyl acetate or methanol).
Let us examine the mathematical causality of a 2% water contamination in an otherwise 100% pure sample of our molecule.
Water (
) contains 11.19% H and 88.81% O. It contains 0% C and 0% N.
In 100g of this "wet" sample, you have 98g of the target molecule and 2g of water.
Quantitative Data Comparison Table
Element
Theoretical Value ()
Found Value (Pure Sample)
Found Value (with 2% )
Deviation from Theoretical (2% )
ACS Status
Carbon (C)
47.99%
47.85%
47.03%
- 0.96%
❌ FAIL
Hydrogen (H)
7.48%
7.51%
7.55%
+ 0.07%
✅ PASS
Nitrogen (N)
8.00%
7.98%
7.84%
- 0.16%
✅ PASS
Data Interpretation: A mere 2% water absorption causes the Carbon value to plummet by nearly 1%, resulting in a catastrophic failure of the ACS
rule, even though the core molecule is synthetically pure.
Evolving Industry Standards
Recent landmark studies, such as the comprehensive international evaluation published in ACS Central Science by Caleb Martin's group, have demonstrated that the rigid
guideline is often statistically unrealistic[8][9]. The study revealed that nearly 11% of perfectly pure samples fail this metric due to trace non-interfering impurities and inherent machine variance[8][10]. Consequently, modern analytical workflows now treat EA as a primary indicator, but rely on High-Resolution Mass Spectrometry (HRMS) and quantitative NMR to contextualize "failed" EA results[6][10].
Figure 2: Logical decision tree for validating compound purity when comparing EA to theoretical values.
To ensure trustworthiness and eliminate machine variance, the following protocol must be executed when analyzing 2-Acetamido-4-methoxybutanoic acid.
Step 1: Instrument Calibration (The Self-Validating Step)
Run two "blank" tin capsules to establish the baseline atmospheric gases in the system.
Run a high-purity micro-analytical standard, such as Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%)[2].
Causality: Calibrating with Acetanilide calculates the precise response factors for the TCD detector, ensuring day-to-day environmental fluctuations (like laboratory humidity) are normalized.
Step 2: Sample Preparation
Dry the 2-Acetamido-4-methoxybutanoic acid sample in a vacuum desiccator over
for 24 hours prior to analysis to strip surface-bound water.
Using a microbalance with a readability of 0.001 mg, accurately weigh 1.500 to 2.000 mg of the sample into a tin boat[11].
Causality: Weighing accuracy is the single largest source of human error in EA. Because the final mass fractions are calculated relative to the initial weight, a 0.05 mg error on a 1.5 mg sample yields a massive 3.3% deviation in the final result[11].
Carefully fold and crimp the tin boat to seal out atmospheric air.
Step 3: Execution and Replicate Analysis
Load the sample into the autosampler carousel.
Execute the flash combustion method under a constant dynamic flow of 99.9995% pure
Run the sample in triplicate . Average the results. If the standard deviation between replicates exceeds 0.2%, the sample is likely inhomogeneous, and the batch must be re-homogenized and re-tested.
Conclusion
For complex, polar molecules like 2-Acetamido-4-methoxybutanoic acid, theoretical calculations provide the structural ideal, while Elemental Analysis provides a rigorous, albeit sensitive, reality check. While the traditional
ACS guideline remains a useful benchmark for absolute purity, application scientists must understand the causality of deviations. Trapped solvents and hygroscopicity will disproportionately skew Carbon and Oxygen values. When EA results diverge from theoretical calculations, orthogonal techniques like HRMS and qNMR must be deployed to validate whether the failure is due to synthetic impurities or merely the molecule's physical properties.
Chromatographic comparison of N-acetylated amino acid derivatives
As a Senior Application Scientist, I frequently see analytical workflows falter when researchers attempt to apply standard native amino acid methodologies to their N-acetylated counterparts. N-acetylation is a ubiquitous...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see analytical workflows falter when researchers attempt to apply standard native amino acid methodologies to their N-acetylated counterparts. N-acetylation is a ubiquitous post-translational modification and a critical metabolic pathway; about 85% of human proteins are N-terminally acetylated, and free N-acetylated amino acids (NAAAs) serve as vital biomarkers for inborn errors of metabolism (like aminoacylase I deficiency) and chronic kidney disease (CKD)[1][2].
However, the analytical chemistry of NAAAs is fundamentally different from native amino acids. N-acetylation caps the primary amine, neutralizing the molecule's basicity and stripping away its zwitterionic nature. The resulting molecule is a weak acid dominated by its free carboxyl group. This chemical shift dictates our choice of chromatographic stationary phases, mobile phase buffers, and mass spectrometry (MS) ionization modes.
This guide objectively compares Reversed-Phase Liquid Chromatography (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Stationary Phases (CSPs) for the analysis of N-acetylated amino acid derivatives, providing field-proven, self-validating protocols.
The Chemistry & Causality of Separation Strategies
When profiling NAAAs, the primary challenge is their polarity. While native amino acids often require pre-column derivatization (e.g., with OPA or FMOC-Cl) to enhance hydrophobicity and UV/fluorescence detection[], NAAAs are typically analyzed intact using LC-MS/MS. Because the basic amine is masked, NAAAs readily deprotonate (
), making Negative Electrospray Ionization (ESI-) the gold standard for detection[4].
Reversed-Phase (RP-LC) vs. HILIC
Standard C18 columns rely on hydrophobic partitioning. While bulky, hydrophobic NAAAs (like N-acetylphenylalanine or N-acetylleucine) retain well on RP-LC, highly polar aliphatic derivatives (like N-acetylglycine and N-acetylserine) elute in the void volume[5]. This void elution subjects them to severe ion suppression from unretained biological salts.
To resolve this, HILIC is employed. HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a highly organic mobile phase (typically >80% acetonitrile). Water from the mobile phase adsorbs onto the stationary phase, creating a pseudo-stationary liquid layer. Polar NAAAs partition into this water layer and undergo hydrogen bonding, resulting in strong retention[6]. Furthermore, the high organic content of the HILIC mobile phase significantly enhances ESI desolvation efficiency, boosting MS sensitivity for polar NAAAs compared to RP-LC.
Chiral Stationary Phases (CSPs)
When enantiomeric purity is required (e.g., distinguishing D- vs. L- N-acetyl amino acids in biocatalysis or pharmaceutical formulations), macrocyclic glycopeptide phases, such as Teicoplanin (CHIROBIOTIC T), are highly effective. The N-acetyl group provides essential hydrogen bonding and steric interactions within the chiral cleft of the teicoplanin molecule, enabling baseline resolution of enantiomers that would co-elute on standard columns[7][8].
Decision matrix for selecting chromatographic modes for N-acetylated amino acids.
Objective Performance Comparison
To build a robust metabolomics or quality control workflow, it is crucial to understand the empirical trade-offs between these chromatographic modes. The table below synthesizes quantitative and qualitative performance metrics based on multi-platform metabolomics studies[2][5][9].
Superior (High organic content enhances desolvation)
Good (Compatible with volatile salts)
Equilibration Time
Fast (~5-10 Column Volumes)
Slow (~15-20 Column Volumes)
Moderate (~10 Column Volumes)
Buffer Requirement
Acidic (0.1% Formic Acid) to protonate carboxylates
10 mM Ammonium Formate (Controls ionic strength)
Simple alcohol/water or volatile salts
Biological Context & Workflow Integration
In clinical metabolomics, the origin and clearance of NAAAs dictate sample preparation. NAAAs are generated either by direct synthesis via N-acetyltransferases (NATs) or through the proteolytic degradation of N-acetylated proteins[2]. In healthy individuals, these are cleared by the kidneys. However, in CKD, variants in the NAT8 gene and impaired renal clearance lead to the accumulation of NAAAs (like N-acetylglycine and N-
Because polar NAAAs are the most challenging to retain, HILIC is the method of choice for comprehensive profiling[9][10]. The following protocol is engineered with internal causality and self-validation steps to ensure data integrity.
Causality: We use cold acetonitrile rather than methanol because acetonitrile is a weaker HILIC solvent. Injecting a sample dissolved in high aqueous or methanolic solutions onto a HILIC column disrupts the stationary water layer, causing severe peak distortion.
Aliquot 50
L of biological fluid (plasma/urine) into a microcentrifuge tube.
Add 150
L of ice-cold Acetonitrile (1:3 v/v ratio) containing isotopically labeled internal standards (e.g., -N-Acetylglycine).
Vortex for 30 seconds, then centrifuge at 14,000
g for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial. Do not dry and reconstitute in water.
Phase 2: HILIC Chromatographic Conditions
Causality: We utilize 10 mM ammonium formate. In HILIC, a minimum of 5-10 mM salt is strictly required to ensure reproducible formation of the water layer and to shield secondary electrostatic interactions between the NAAA carboxylate groups and the silica support, which would otherwise cause peak tailing[10].
Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1
100 mm, 3.5 m).
Mobile Phase A: 5:95 Water:Acetonitrile containing 10 mM Ammonium Formate and 0.125% Formic Acid.
Mobile Phase B: 95:5 Water:Acetonitrile containing 10 mM Ammonium Formate and 0.125% Formic Acid.
Flow Rate: 0.3 mL/min.
Gradient:
0.0 – 0.5 min: 100% A (High organic to retain polar NAAAs)
0.5 – 7.0 min: Linear gradient to 85% A
7.0 – 16.0 min: Linear gradient to 50% A (Elution of highly polar species)
16.1 – 20.0 min: 100% A (Column re-equilibration)
Phase 3: System Suitability & Self-Validation
Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing N-acetylglycine (highly polar) and N-acetylphenylalanine (hydrophobic).
Validation Criterion 1 (Retention): N-acetylglycine must elute after N-acetylphenylalanine. If the elution order is reversed, the column is operating in a reversed-phase mechanism (indicating the water layer has not formed or the mobile phase aqueous content is too high).
Validation Criterion 2 (Peak Shape): The tailing factor for N-acetylglycine must be
. Excessive tailing indicates insufficient buffer concentration (ammonium formate) in the mobile phase.
Validation Criterion 3 (Equilibration): Retention time drift across three consecutive SST injections must be
min. HILIC requires longer equilibration; if drift occurs, extend the re-equilibration step to at least 15 column volumes.
Confirmatory Tests for Methoxy Groups in Amino Acid Analogs: A Technical Comparison
Topic: Confirmatory Tests for the Presence of the Methoxy Group in Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm o...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Confirmatory Tests for the Presence of the Methoxy Group in Amino Acids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry and peptide synthesis, the introduction of a methoxy group (–OCH₃) into amino acid side chains (e.g., O-methyltyrosine, methoxy-tryptophan) is a critical strategy for modulating lipophilicity, metabolic stability, and receptor binding affinity. However, confirming the presence and precise quantification of this moiety distinguishes high-purity pharmaceutical intermediates from failed syntheses.
This guide objectively compares the three primary methodologies for methoxy confirmation: the classical Zeisel–Vieböck–Schwappach titration , High-Field NMR Spectroscopy , and High-Resolution Tandem Mass Spectrometry (HRMS/MS) . While spectroscopic methods have largely superseded wet chemistry for structural elucidation, the Zeisel method remains the gold standard for absolute quantitative purity assessments in bulk manufacturing.
Part 1: Comparative Analysis of Methodologies
1. High-Field NMR Spectroscopy (The Structural Standard)
Mechanism:
Nuclear Magnetic Resonance (NMR) exploits the distinct magnetic environment of the methyl protons and carbon attached to the oxygen. The electronegative oxygen deshields the attached methyl group, shifting its resonance downfield.
Performance: NMR is the only method that provides structural context—confirming not just that a methoxy group exists, but exactly where it is located on the amino acid scaffold (e.g., distinguishing meta-methoxy from para-methoxy isomers).
Key Signals:
¹H NMR: A sharp singlet (integrating to 3H) typically between 3.7 – 3.9 ppm (aromatic ethers) or 3.3 – 3.6 ppm (aliphatic ethers).
¹³C NMR: A signal in the 55 – 62 ppm range.
Limitations: Requires solubility in deuterated solvents; sensitivity is lower than MS (requires mg-scale sample).
2. High-Resolution MS/MS (The Sensitivity Champion)
Mechanism:
Mass Spectrometry (MS) detects the methoxy group via precise mass measurement and characteristic fragmentation patterns.
Performance: Unmatched sensitivity (picogram range). Ideal for detecting trace methoxylated impurities in a peptide mixture or analyzing biological metabolites.
Key Signals:
Precursor Ion: Exact mass shift of +30.0106 Da (replacement of H with OCH₃) or +14.0157 Da (methylation of an existing hydroxyl, OH → OCH₃).
Fragmentation (MS/MS): Characteristic neutral loss of 31 Da (–OCH₃ radical) or 32 Da (methanol) depending on the ionization mode and collision energy.
Limitations: Does not provide absolute quantitation without isotopically labeled internal standards; cannot easily distinguish positional isomers without extensive fragmentation analysis.
3. Zeisel–Vieböck–Schwappach Method (The Quantitative Classic)
Mechanism:
This is a destructive wet-chemical technique. The amino acid is boiled with hydroiodic acid (HI), cleaving the ether bond to release volatile methyl iodide (CH₃I). The CH₃I is distilled into a receiver solution (bromine/acetate), converted to iodate, and titrated iodometrically.[1]
Performance: Provides an absolute weight-percent (% wt) of methoxyl content. It is robust, requires no reference standards for the specific compound, and is often required for pharmacopeial purity validation.
Limitations: Hazardous reagents (boiling HI), time-consuming, requires large sample amounts (10–50 mg), and is destructive.
Part 2: Data Summary & Decision Matrix
Table 1: Technical Comparison of Methoxy Confirmation Methods
Feature
NMR Spectroscopy
HRMS / MS/MS
Zeisel Method
Primary Utility
Structural Proof & Connectivity
Trace Detection & Identification
Absolute Purity Quantification
Sample Requirement
2 – 10 mg (Recoverable)
< 0.1 mg (Destructive)
20 – 50 mg (Destructive)
Specificity
High (Positional Isomerism)
Medium (Mass/Fragment based)
Low (Detects all alkoxyls)
Limit of Detection
~10 µM
~1 nM
~0.5% w/w
Throughput
High (Automated)
High (LC-coupled)
Low (Manual titration)
Interferences
Solvent peaks (H₂O/DMSO)
Isobaric compounds
Volatile sulfur/alkane impurities
Decision Logic Diagram
The following diagram illustrates the logical workflow for selecting the appropriate validation method based on research stage and sample availability.
Figure 1: Decision matrix for selecting methoxy confirmation methodologies based on sample availability and analytical goals.
A Senior Application Scientist's Guide to Handling 2-Acetamido-4-methoxybutanoic acid: Personal Protective Equipment and Safe Operational Planning
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetamido-4-methoxybutanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally re...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetamido-4-methoxybutanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other amino acid derivatives, acetamides, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is designed to supplement, not replace, official safety protocols.
Hazard Assessment and the Principle of Proactive Protection
Skin Irritation: Similar to many carboxylic acids and acetamides, direct contact may cause skin irritation.[1][2]
Serious Eye Irritation: The compound, particularly in powdered form, is likely to be a significant eye irritant.[1][2]
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
Harmful if Swallowed: Some related compounds exhibit acute oral toxicity, making ingestion a potential route of harmful exposure.[1][4][5]
The core directive for handling this and any laboratory chemical is the prevention of exposure through the primary routes: inhalation, skin contact, eye contact, and ingestion. The Personal Protective Equipment (PPE) plan is your first and most critical line of defense.
Essential Personal Protective Equipment (PPE) Strategy
A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on the potential hazards identified from structurally similar compounds.
Eye and Face Protection
Chemical safety goggles with side shields are the absolute minimum requirement for eye protection.[6] These are essential to prevent airborne particles from entering the eyes. In situations where there is a heightened risk of splashing—such as when preparing solutions or transferring larger quantities—a face shield should be worn in addition to safety goggles.
Skin and Body Protection
A standard laboratory coat is mandatory to protect against incidental contact and minor spills.[6] For procedures involving larger quantities (greater than 10 milliliters of a solution) or where significant contamination is possible, an impervious apron should be worn over the lab coat.
Hand Protection
Protective gloves must be worn whenever handling the chemical or its containers.[7] Nitrile gloves are a suitable choice as they provide good resistance against a range of chemicals, including acids and organic substances.[6][7][8] It is critical to inspect gloves for any signs of degradation or punctures before use and to change them frequently, especially after direct contact with the substance.[6] Never wear contaminated gloves outside of the immediate work area.
Respiratory Protection
All handling of the solid form of 2-Acetamido-4-methoxybutanoic acid that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] If a fume hood is not available and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or better) should be used.[9]
Summary of Recommended PPE
PPE Category
Recommended Equipment
Rationale & Key Considerations
Eye/Face Protection
Chemical safety goggles with side-shields. A face shield is recommended for splash risks.
Protects against dust and potential splashes. Standard safety glasses are insufficient.[10]
Skin/Body Protection
Standard laboratory coat. An impervious apron for larger quantities.
Prevents incidental skin contact with the chemical.[6]
Hand Protection
Nitrile gloves.
Provides a barrier against chemical absorption through the skin. Always check for integrity and change frequently.[7][8]
Respiratory Protection
Work in a chemical fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable without a hood.
Prevents inhalation of airborne particles which can cause respiratory irritation.[3][6][9]
Operational and Disposal Plans
A safe experiment is a well-planned experiment. The following procedural steps provide a framework for safe handling, spill management, and disposal.
Safe Handling Protocol
Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][11]
Donning PPE: Put on all required PPE (lab coat, gloves, safety goggles) before handling the chemical container.
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust.[6] Use a spatula for transfers and handle containers carefully to avoid generating airborne particles.
Solution Preparation: When dissolving the solid, always add the acid to the solvent, not the other way around, to prevent splashing.
Post-Handling: After use, securely seal the container.[12]
Decontamination: Wipe down the work surface with an appropriate solvent and then wash with soap and water. Dispose of the cleaning materials as solid hazardous waste.[6][13]
Doffing PPE: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Remove your lab coat and goggles. Wash hands thoroughly with soap and water after completing the work.[1][12]
Experimental Workflow for Safe Handling
Caption: Workflow for handling 2-Acetamido-4-methoxybutanoic acid.
Spill Management
In the event of a spill, immediate and correct action is vital.
Control and Contain: Alert others in the area and restrict access. If the spill is significant, evacuate the immediate area.
Assess: Evaluate the extent of the spill and ensure you have the correct PPE before attempting cleanup.
Absorb: For a solid spill, carefully sweep or scoop the material to avoid raising dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[13]
Collect: Carefully place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.[13]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[13]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.
Solid Waste: All unused or expired solid 2-Acetamido-4-methoxybutanoic acid, along with any contaminated disposables (e.g., weigh boats, gloves, wipes, absorbent material), must be collected in a designated and clearly labeled solid hazardous waste container.[13]
Liquid Waste: All aqueous or solvent-based solutions containing the compound must be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams.[13]
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[13] After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
Institutional Procedures: Always follow your institution's specific guidelines for the final collection and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[13] Never dispose of this chemical down the drain or in the regular trash.[14]
References
Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology.
Safety equipment, PPE, for handling acids. Quicktest.
SAFETY DATA SHEET - (R)-(+)-2-Methoxypropionic acid. Fisher Scientific.
SAFETY DATA SHEET - 2-Hydroxypyridine-4-carboxylic acid. Fisher Scientific.
Personal Protective Equipment Hand and Arm Protection (Appendix D). Occupational Safety and Health Administration.